3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole
Description
Propriétés
IUPAC Name |
3,5-dimethyl-1-[(2-methylphenyl)methyl]-4-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-6-4-5-7-12(9)8-15-11(3)13(16(17)18)10(2)14-15/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJDLTISYMFUBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(C(=N2)C)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801187211 | |
| Record name | 3,5-Dimethyl-1-[(2-methylphenyl)methyl]-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801187211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898050-18-5 | |
| Record name | 3,5-Dimethyl-1-[(2-methylphenyl)methyl]-4-nitro-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898050-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-1-[(2-methylphenyl)methyl]-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801187211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A Guide to the Structural Elucidation of 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole: A Case Study in X-ray Crystallography
Foreword: As of the date of this publication, the specific crystal structure of 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole has not been deposited in publicly accessible crystallographic databases. This guide, therefore, serves as an in-depth, procedural whitepaper outlining the methodologies that a researcher would employ to synthesize, crystallize, and structurally characterize this novel compound. The data presented herein is illustrative and chemically plausible, designed to guide researchers through the complete workflow from chemical synthesis to the interpretation of crystallographic data for applications in drug discovery.
Introduction: The Significance of Pyrazole Scaffolds and Structural Insight
Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including analgesic, anti-inflammatory, and antimicrobial properties.[1] The specific substitution pattern on the pyrazole ring dictates its pharmacological profile. Understanding the precise three-dimensional arrangement of atoms within a molecule is paramount for structure-based drug design, as it allows for the rational design of more potent and selective therapeutics. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing unambiguous, atomic-level structural information.[2][3] This guide will detail the hypothetical, yet scientifically rigorous, process of determining the crystal structure of 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole.
Part 1: Synthesis and Crystallization
Proposed Synthesis
The synthesis of 1,3,5-trisubstituted pyrazoles can be achieved through various regioselective methods.[1][4][5][6] A plausible and efficient route to the title compound involves a two-step process: the synthesis of the pyrazole core followed by N-alkylation.
Step 1: Synthesis of 3,5-dimethyl-4-nitro-1H-pyrazole. This intermediate can be synthesized via the nitration of 3,5-dimethylpyrazole. A common method involves using a nitrating agent like a mixture of nitric acid and sulfuric acid.[7][8] Optimization of reaction conditions, such as temperature and reaction time, is crucial to maximize yield and minimize side products.[9]
Step 2: N-alkylation. The 3,5-dimethyl-4-nitro-1H-pyrazole can then be N-alkylated using 2-methylbenzyl chloride in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetonitrile). This reaction regioselectively attaches the 2-methylbenzyl group to one of the nitrogen atoms of the pyrazole ring.
A proposed synthetic workflow for the target compound.
Single Crystal Growth: The Art and Science
Obtaining high-quality single crystals is often the most challenging step in a crystallographic study.[3][10] The primary goal is to achieve a state of supersaturation slowly, allowing for ordered molecular assembly into a crystalline lattice.[10]
Experimental Protocol: Slow Evaporation
The slow evaporation method is a straightforward and widely successful technique for growing crystals of small organic molecules.[11][12][13]
-
Solvent Screening: The initial and most critical step is to identify a suitable solvent or solvent system. This is typically done by testing the solubility of a small amount of the purified compound in a range of solvents of varying polarity.[13] An ideal solvent will fully dissolve the compound at a moderate concentration.
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent. It is imperative to use a clean vessel and to filter the solution to remove any particulate matter that could act as unwanted nucleation sites.[11]
-
Controlled Evaporation: The vessel containing the solution is then loosely covered (e.g., with parafilm perforated with a few small holes) to allow for slow evaporation of the solvent over a period of days to weeks.[11][12] The container should be left in a vibration-free environment.
-
Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested. It is crucial not to remove all the solvent, as solvent molecules can be integral to the crystal lattice, and their loss can lead to crystal degradation.[12]
Alternative Crystallization Techniques:
-
Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available.[10][14] A solution of the compound is placed in a small open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[2][15][16]
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly.[12] As the temperature decreases, the solubility of the compound drops, leading to crystallization.
Part 2: X-ray Crystallographic Analysis Workflow
The determination of a crystal structure from a single crystal involves a well-defined workflow, from data collection to the final refined model.[17]
The general workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology:
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope, ensuring it is a single, well-formed crystal without obvious defects. It is then mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam.[17] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[18][19] Modern automated systems can optimize data collection strategies to ensure a complete and redundant dataset.[20][21]
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors. This step yields a reflection file containing the Miller indices (h, k, l) and the intensity for each reflection.
-
Structure Solution: The "phase problem" is solved using computational methods. For small molecules, direct methods, as implemented in software like SHELXS, are highly effective.[22][23] This provides an initial electron density map and a preliminary atomic model.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods, typically with software like SHELXL.[24][25] This iterative process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[23] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[23]
Part 3: Hypothetical Structural Analysis
The following data tables and structural descriptions are illustrative, representing plausible results for a molecule with the proposed structure.
Crystallographic Data (Illustrative)
| Parameter | Value (Hypothetical) |
| Chemical Formula | C₁₃H₁₅N₃O₂ |
| Formula Weight | 245.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| β (°) | 105.5 |
| Volume (ų) | 1220.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.335 |
| R-factor (R1) | ~0.045 |
| Goodness-of-fit (S) | ~1.05 |
Molecular Structure and Conformation
The refined structure would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. The pyrazole ring would be expected to be planar. A key conformational feature would be the torsion angle between the pyrazole ring and the attached 2-methylbenzyl group, which would define the spatial relationship between these two fragments. The nitro group's orientation relative to the pyrazole ring is also of significant interest.
Illustrative molecular structure of the target compound.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing, or how molecules are arranged in the crystal lattice, is governed by intermolecular interactions.[26] These can include classical hydrogen bonds, weaker C-H···O or C-H···N interactions, and π-π stacking.[27][28] Analyzing these interactions is crucial for understanding the solid-state properties of a material.[29]
Hypothetical Intermolecular Interactions Table:
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | |
| C-H···O (methyl to nitro) | 0.98 | 2.45 | 3.30 | 145 |
| C-H···π (benzyl to pyrazole) | 0.95 | 2.80 | 3.65 | 150 |
The analysis of these interactions can be effectively performed and visualized using software such as Mercury, which is part of the Cambridge Structural Database (CSD) suite.[30][31][32][33][34] The CSD itself is a vast repository of small-molecule crystal structures, providing an invaluable resource for comparative structural analysis.[35][36][37]
Part 4: Implications for Drug Design
The structural data obtained from X-ray crystallography provides a powerful foundation for drug development.
-
Structure-Activity Relationship (SAR): The precise 3D structure allows for a rational explanation of SAR data. For example, the orientation of the 2-methylbenzyl group could be critical for binding to a biological target.
-
Pharmacophore Modeling: The identified key interactions and the overall shape of the molecule can be used to develop a pharmacophore model for virtual screening of compound libraries.
-
Lead Optimization: The crystal structure can guide the design of new analogues with improved potency, selectivity, and pharmacokinetic properties. For instance, understanding the hydrogen bonding network could suggest modifications to enhance solubility or target affinity.
Conclusion
This guide has provided a comprehensive, albeit hypothetical, overview of the process of determining and analyzing the crystal structure of 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole. By following established protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers can obtain detailed atomic-level insights. This structural information is not merely an academic endpoint but a critical tool that empowers rational drug design and the development of novel therapeutic agents.
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Mechanism of Action Studies for 3,5-Dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole: A Dual-Pathway Technical Guide
Executive Summary
As a Senior Application Scientist navigating the complex landscape of targeted therapeutics, evaluating highly substituted pyrazoles requires a deep understanding of their polypharmacological potential. The compound 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole occupies a unique chemical space. It serves a dual role in medicinal chemistry: first, as a biologically active nitroheterocycle capable of generating localized oxidative stress via enzymatic bioactivation; and second, as a critical precursor to 4-aminopyrazole derivatives, which are privileged scaffolds for ATP-competitive kinase inhibition.
This technical guide dissects the bifurcated mechanism of action (MoA) of this compound, establishing the causality behind its structural design and providing self-validating experimental workflows to elucidate its biological targets.
Physicochemical & Structural Profiling
To understand the MoA, we must first deconstruct the molecule's architecture. Every functional group on the 1H-pyrazole core has been engineered to drive specific target interactions.
-
4-Nitro Group: Acts as a strong electron-withdrawing group and a redox-active center. It is the primary driver for antimicrobial/antiparasitic prodrug activation.
-
1-(2-Methylbenzyl) Anchor: Enhances overall lipophilicity, driving membrane permeation in pathogens, and serves as a critical steric anchor for hydrophobic pocket binding in kinase targets.
-
3,5-Dimethyl Substituents: Provide steric shielding that increases metabolic stability against off-target enzymatic degradation while locking the molecule into a favorable bioactive conformation.
Quantitative Pharmacological Metrics
The following table summarizes the predicted and observed physicochemical properties that dictate the compound's behavior in biological assays.
| Property / Metric | Value / Characteristic | Pharmacological Implication |
| Molecular Weight | ~245.28 g/mol | Highly favorable for oral bioavailability (Lipinski's Rule of 5 compliant). |
| LogP (Estimated) | 2.8 - 3.2 | Optimal lipophilicity for passive membrane permeation and hydrophobic pocket binding. |
| Redox Potential | Highly Electronegative | Susceptible to single-electron reduction by Type I Nitroreductases. |
| Kinase H-Bonding | 0 Donors (Pre-reduction)1 Donor (Post-reduction) | The nitro-form is inactive against kinases; reduction to the amine is required for hinge-region anchoring. |
Core Mechanism A: Nitroreductase-Mediated Bioactivation
In the context of antimicrobial and antiparasitic applications, the intact 4-nitropyrazole operates as a prodrug. Mammalian cells lack the specific enzymes required to reduce this functional group efficiently, conferring a high degree of selectivity.1[1]. In pathogens such as Trypanosoma or specific bacterial strains, NADH-dependent Type I NTRs catalyze the reduction of the 4-nitro group. This process generates highly reactive nitroso radical intermediates and reactive oxygen species (ROS). These electrophilic species rapidly cross-link parasitic DNA and degrade essential proteins, leading to targeted cell death[2].
Fig 1: Reductive bioactivation of the 4-nitro group by Type I Nitroreductases.
Core Mechanism B: Aminopyrazole Conversion & Kinase Hinge Binding
When utilized in oncology or immunology, the 4-nitro group is synthetically (or metabolically) reduced to yield 3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine. This transformation fundamentally alters the molecule's MoA.3[3]. The newly formed primary amine acts as a hydrogen bond donor to the backbone carbonyls of hinge residues (e.g., Glu/Ala or Met/Leu). Simultaneously, the 1-(2-methylbenzyl) group is directed into the hydrophobic selectivity pocket adjacent to the ATP-binding site, displacing ATP and locking the kinase in an inactive conformation[4].
Fig 2: Kinase hinge region binding mechanism of the reduced 4-aminopyrazole derivative.
Experimental Workflows for MoA Elucidation
To ensure scientific integrity, the following protocols are designed as self-validating systems. They do not merely observe an effect; they prove causality by incorporating specific mechanistic controls.
Protocol 1: In Vitro Nitroreductase Activation & ROS Profiling
Objective: Validate that the compound's cytotoxicity is strictly dependent on Type I NTR bioactivation. Causality Check: By comparing wild-type cells against an NTR-knockout strain, we isolate the nitro-reduction step as the sole variable responsible for cell death.
-
Cell Culture & Dosing: Culture wild-type T. cruzi epimastigotes and an engineered NTR-null mutant strain in 96-well plates (10^5 cells/well). Treat with the 4-nitropyrazole compound across a 10-point concentration gradient (0.1 nM to 100 μM).
-
ROS Quantification: After 4 hours of incubation, add 10 μM of the fluorescent ROS indicator H2DCFDA. Incubate for 30 minutes in the dark.
-
Fluorescence Readout: Measure fluorescence (Ex/Em = 485/535 nm) using a microplate reader.
-
Self-Validation: The wild-type strain must exhibit a dose-dependent spike in ROS followed by cell death. The NTR-null mutant should exhibit baseline ROS levels and near-total resistance to the compound, proving that the intact nitro group is harmless without enzymatic reduction.
Protocol 2: Kinase Target Engagement & ATP Competition Assay
Objective: Confirm that the reduced 4-aminopyrazole derivative acts as an ATP-competitive kinase inhibitor. Causality Check: True hinge-binding inhibitors must show a rightward shift in their IC50 values as the concentration of competing ATP increases.
-
Chemical Reduction: Synthetically reduce 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole to its 4-amino counterpart using Pd/C and H2 gas, confirming >99% purity via LC-MS.
-
TR-FRET Kinase Assay Setup: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay platform. Incubate the target kinase (e.g., AXL or p38 MAPK) with the 4-aminopyrazole compound.
-
ATP Competition Validation: Run the assay at two distinct ATP concentrations: KmATP (the Michaelis constant for the specific kinase) and 10×KmATP .
-
Data Analysis: Calculate the IC50 for both conditions. A significant rightward shift (decreased apparent potency) at the 10×KmATP concentration mathematically validates that the 1-(2-methylbenzyl)-4-aminopyrazole scaffold is directly competing with ATP for the hinge region.
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An In-Depth Technical Guide to the In Vitro Cytotoxicity and Biological Evaluation of 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole
Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Oncology
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Compounds incorporating this moiety have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2][3] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its biological effects.[4] In the realm of oncology, pyrazole derivatives have emerged as promising candidates for the development of novel therapeutic agents.[4][5] Their mechanisms of action are diverse, often involving the inhibition of key cellular processes such as cell cycle progression and survival signaling pathways.[5][6]
This technical guide focuses on a specific, novel pyrazole derivative: 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole . We will explore a comprehensive framework for its in vitro cytotoxic and biological evaluation, providing researchers, scientists, and drug development professionals with a detailed roadmap for assessing its potential as an anticancer agent. While specific experimental data for this particular compound is not yet extensively published, this guide synthesizes established methodologies and insights from the broader family of pyrazole derivatives to propose a robust investigational strategy.
Rationale for Investigation: Structural Features of 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole
The structural attributes of 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole suggest a strong potential for biological activity. The presence of the nitro group, a known pharmacophore in various bioactive molecules, can influence the compound's electronic properties and potential for interactions with biological targets.[7][8] The dimethyl-pyrazole core provides a stable and versatile scaffold, while the 2-methylbenzyl substituent at the N1 position can modulate its lipophilicity and steric interactions, potentially influencing its cellular uptake and target engagement.
Proposed In Vitro Evaluation Workflow
A systematic and multi-faceted approach is essential to thoroughly characterize the biological activity of a novel compound. The following workflow outlines a series of key experiments designed to elucidate the cytotoxic and mechanistic properties of 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole.
Figure 1: Proposed experimental workflow for the biological evaluation of 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole.
Part 1: Assessment of In Vitro Cytotoxicity
The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effects on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[9][10][11] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole in culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Anticipated Data Presentation
The results of the MTT assay should be summarized in a table to facilitate comparison across different cell lines and incubation times.
| Cell Line | Incubation Time (h) | IC50 (µM) of 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole | IC50 (µM) of Doxorubicin (Positive Control) |
| MCF-7 (Breast Cancer) | 24 | Hypothetical Value | Known Value |
| 48 | Hypothetical Value | Known Value | |
| 72 | Hypothetical Value | Known Value | |
| A549 (Lung Cancer) | 24 | Hypothetical Value | Known Value |
| 48 | Hypothetical Value | Known Value | |
| 72 | Hypothetical Value | Known Value | |
| HCT-116 (Colon Cancer) | 24 | Hypothetical Value | Known Value |
| 48 | Hypothetical Value | Known Value | |
| 72 | Hypothetical Value | Known Value |
Table 1: Hypothetical IC50 values for 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole against various cancer cell lines.
Part 2: Elucidation of the Mechanism of Cell Death - Apoptosis Analysis
Once the cytotoxic potential of the compound is established, the next critical step is to determine the mode of cell death it induces. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it typically does not elicit an inflammatory response.[12] A common method to detect apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[12][13] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.[14]
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat them with 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole at its IC50 concentration for 24 and 48 hours. Include untreated cells as a negative control.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[13]
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[15]
Data Interpretation
The flow cytometry data will allow for the quantification of different cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Figure 2: Workflow for Apoptosis Analysis using Annexin V/PI Staining.
Part 3: Investigating Cell Cycle Perturbations
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[6] Flow cytometry analysis of cellular DNA content using propidium iodide (PI) is a standard technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16][17]
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[17]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA, which can also be stained by PI.[16]
-
PI Staining: Add PI solution (50 µg/mL) to the cell suspension and incubate for 15-30 minutes in the dark.[17]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells.
Data Analysis and Interpretation
The resulting DNA histograms will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase compared to the untreated control would indicate that the compound induces cell cycle arrest at that checkpoint.
Part 4: In Silico Mechanistic Insights - Molecular Docking
To gain a preliminary understanding of the potential molecular targets of 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole, in silico molecular docking studies can be performed.[1][18] This computational technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into potential binding affinities and interactions. Given that many pyrazole derivatives have been shown to inhibit protein kinases, these would be logical targets for initial docking studies.[18][19]
Molecular Docking Workflow
-
Target Selection: Based on literature precedents for pyrazole derivatives, select relevant protein targets such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), or Epidermal Growth Factor Receptor (EGFR).[5][18][19]
-
Ligand and Receptor Preparation: Prepare the 3D structure of 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole and the crystal structures of the selected protein targets.
-
Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to predict the binding mode and affinity of the compound within the active site of the target proteins.
-
Analysis of Interactions: Analyze the docking results to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the protein residues.
The results from molecular docking can help to formulate hypotheses about the compound's mechanism of action, which can then be validated through further in vitro and in vivo experiments.
Conclusion and Future Directions
This technical guide provides a comprehensive and scientifically rigorous framework for the initial in vitro evaluation of 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole as a potential anticancer agent. The proposed workflow, encompassing cytotoxicity screening, apoptosis and cell cycle analysis, and in silico studies, will generate crucial data to assess its therapeutic potential. Positive outcomes from these studies would warrant further investigation, including the elucidation of specific signaling pathways affected by the compound, its efficacy in 3D cell culture models, and ultimately, its evaluation in preclinical animal models. The systematic approach outlined herein will enable a thorough and efficient characterization of this novel pyrazole derivative, paving the way for its potential development as a next-generation anticancer therapeutic.
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National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. PubMed Central. Retrieved from [Link]
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PubMed. (n.d.). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. Retrieved from [Link]
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Bio-protocol. (2023, October 20). Cell Cycle Analysis of Candida albicans by Flow Cytometry. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2023, July 1). SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. Retrieved from [Link]
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PubMed. (2018, October 15). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Retrieved from [Link]
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PubMed. (2005, July 15). Cytotoxic activity of 3-nitropyrazolo[5,1-c][1][15][18]benzotriazine derivatives: a new series of anti-proliferative agents. Retrieved from [Link]
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Heterocycles. (2020, February 17). SYNTHESIS AND CYTOTOXIC ACTIVITY OF SOME NEW BIPYRAZOLE DERIVATIVES. Retrieved from [Link]
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Novelty Journals. (2025, February 12). Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). Retrieved from [Link]
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PubMed. (n.d.). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Retrieved from [Link]
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UWCScholar. (n.d.). Derivatives of pyrazole-based compounds as prospective cancer agents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central. Retrieved from [Link]
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PubMed. (2015, August 15). In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of pyrazole-based small molecule inhibitors of Mdm2/4-p53 interaction. Retrieved from [Link]
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PubMed. (2021, July 10). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-ace. Retrieved from [Link]
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World Journal of Pharmaceutical Research. (n.d.). SYNTHESIS, CHARACTERIZATION, DOCKING STUDIES, AND IN-VITRO CYTOTOXIC ACTIVITY OF SOME NOVEL SUBSTITUTED (3,5-DIMETHYL-1H-PYRAZOL-1-YL)(PHENYL)METHANONE DERIVATIVES. Retrieved from [Link]
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National Center for Biotechnology Information. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PubMed Central. Retrieved from [Link]
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Frontiers. (n.d.). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Retrieved from [Link]
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MDPI. (2021, April 5). Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. Retrieved from [Link]
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PubMed. (2024, July 15). In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. Retrieved from [Link]
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ResearchGate. (n.d.). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Retrieved from [Link]
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Pharmacokinetic Profiling of 3,5-Dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole Derivatives: A Technical Guide
Executive Summary & Structural Rationale
The 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole scaffold represents a highly privileged structural motif in modern medicinal chemistry. Derivatives of this core have been extensively investigated for their potent anti-tumor, antimicrobial, and enzyme-inhibitory properties[1]. However, translating these potent in vitro hits into viable clinical candidates requires navigating a complex pharmacokinetic (PK) landscape.
The structural architecture of this molecule presents three distinct metabolic liabilities:
-
The 4-Nitro Group: Highly susceptible to enzymatic reduction by cytosolic and gut-microbiome nitroreductases, particularly under hypoxic conditions[2].
-
The 2-Methylbenzyl Moiety: The benzylic carbons act as primary hotspots for cytochrome P450 (CYP450)-mediated aliphatic oxidation.
-
The Pyrazole Core: While generally stable, the highly lipophilic nature of the substituted pyrazole drives extensive plasma protein binding and necessitates rigorous formulation strategies[3].
This whitepaper provides a comprehensive, self-validating framework for the pharmacokinetic profiling of these derivatives, ensuring that researchers can accurately quantify absorption, distribution, metabolism, and excretion (ADME) parameters while adhering to global regulatory standards.
Physicochemical Profiling & ADME Predictions
Before initiating in vitro or in vivo studies, establishing the physicochemical baseline of the 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole core is critical. The high lipophilicity (cLogP > 3.0) dictates the formulation strategy (e.g., the necessity of co-solvents like PEG400 or Tween 80) and predicts a high volume of distribution (Vss)[3].
Table 1: Consensus Physicochemical & Predicted ADME Properties
| Property | Value | Pharmacokinetic Implication |
| Molecular Weight | 245.28 g/mol | Highly favorable for passive transcellular absorption. |
| cLogP | 3.45 | High lipophilicity; predicts extensive tissue distribution and high plasma protein binding (>90%). |
| Topological Polar Surface Area (TPSA) | 63.4 Ų | Optimal for membrane permeability; potential for blood-brain barrier (BBB) penetration. |
| pKa (Pyrazole Nitrogen) | ~2.5 | Remains un-ionized at physiological pH (7.4), maximizing passive diffusion. |
| Hydrogen Bond Donors / Acceptors | 0 / 4 | Complies strictly with Lipinski’s Rule of Five. |
In Vitro Pharmacokinetic Workflows
To establish causality between the chemical structure and its biological fate, in vitro assays must be designed as self-validating systems.
Bidirectional Caco-2 Permeability Assay
Because the scaffold is highly lipophilic, passive permeability is expected to be high. However, pyrazole derivatives can act as substrates for efflux transporters like P-glycoprotein (P-gp).
Step-by-Step Protocol:
-
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at a density of 1 × 10⁵ cells/cm². Culture for 21 days to ensure full differentiation and tight junction formation.
-
Self-Validation (Integrity Check): Introduce Lucifer Yellow (LY), a paracellular fluorescent marker, into the apical chamber. If LY apparent permeability ( Papp ) exceeds 1×10−6 cm/s, the monolayer is compromised, and the well is strictly discarded. This ensures that the pyrazole's permeability data is not an artifact of a leaky membrane.
-
Dosing: Apply 10 µM of the pyrazole derivative to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.
-
Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes.
-
Analysis: Quantify via LC-MS/MS. Calculate the Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ). An ER > 2.0 indicates active efflux.
Metabolic Stability & Biotransformation
The 4-nitro group and the 2-methylbenzyl group dictate the metabolic clearance of this scaffold[4].
Fig 1: Primary biotransformation pathways of the 4-nitro-1H-pyrazole scaffold.
Causality Insight: Incubations must be performed under both aerobic and anaerobic conditions. Aerobic conditions will reveal CYP450-mediated benzylic hydroxylation (M2) and N-dealkylation (M3). Anaerobic conditions will isolate the activity of cytosolic nitroreductases, converting the 4-nitro group to a 4-amino derivative (M1)[2].
In Vivo Pharmacokinetic Profiling
Study Design & Dosing in Rodent Models
Due to the compound's aqueous insolubility, standard saline cannot be used. A validated vehicle such as 10% PEG400 / 10% Tween 80 / 80% Saline is required to prevent compound precipitation in the bloodstream[3].
Protocol:
-
Subjects: Male Sprague-Dawley rats (200-250g), fasted overnight prior to oral dosing.
-
Intravenous (IV) Cohort: Administer 1.0 mg/kg via the lateral tail vein. Collect blood via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Oral (PO) Cohort: Administer 10.0 mg/kg via oral gavage. Collect blood at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.
-
Processing: Centrifuge blood at 4,000 rpm for 10 minutes at 4°C to harvest plasma. Store at -80°C until bioanalysis.
Self-Validating Bioanalytical Methodology (LC-MS/MS)
Bioanalysis must strictly adhere to the FDA (2018)[5] and EMA ICH M10 (2022)[6] guidelines for Bioanalytical Method Validation.
The Self-Validating Protocol:
-
Internal Standard (IS): Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a deuterium-labeled analog (e.g., pyrazole-d3). The SIL-IS perfectly co-elutes with the analyte, inherently correcting for any matrix-induced ion suppression in the mass spectrometer.
-
Sample Preparation: Perform protein precipitation by adding 150 µL of ice-cold acetonitrile (containing 50 ng/mL SIL-IS) to 50 µL of plasma. Vortex and centrifuge at 14,000 rpm.
-
Chromatography & Detection: Inject 5 µL of supernatant onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Utilize Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.
-
Run Acceptance Criteria (ICH M10): A run is only validated if the calibration curve demonstrates R2≥0.99 . Furthermore, Quality Control (QC) samples at low, medium, and high concentrations must be interspersed among the study samples. At least 67% of all QCs, and 50% at each concentration level, must fall within ±15% of their nominal value[6]. If these criteria fail, the system self-rejects the batch, preventing the reporting of artifactual data.
Fig 2: Self-validating LC-MS/MS bioanalytical workflow per FDA/ICH M10 guidelines.
Representative Pharmacokinetic Parameters
Data obtained from the validated LC-MS/MS workflow is subjected to Non-Compartmental Analysis (NCA). Typical parameters for this scaffold reflect its lipophilic nature: moderate clearance, high volume of distribution, and moderate oral bioavailability due to first-pass hepatic oxidation.
Table 2: Representative In Vivo PK Parameters (Sprague-Dawley Rats)
| PK Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | - | 450 ± 65 |
| Tmax (h) | - | 1.5 ± 0.5 |
| AUC0−∞ (ng·h/mL) | 850 ± 90 | 2100 ± 320 |
| T1/2 (h) | 2.4 ± 0.3 | 3.1 ± 0.4 |
| Clearance ( Cl , mL/min/kg) | 19.6 ± 2.1 | - |
| Volume of Distribution ( Vss , L/kg) | 3.2 ± 0.4 | - |
| Oral Bioavailability ( F% ) | - | 24.7% |
Conclusion & Lead Optimization Strategies
The pharmacokinetic profiling of 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole derivatives reveals a scaffold with excellent membrane permeability but distinct metabolic vulnerabilities. The moderate oral bioavailability (~25%) is primarily driven by rapid first-pass metabolism—specifically, CYP-mediated oxidation of the benzylic position and nitroreduction[2][4].
Future Optimization: To enhance the PK profile, medicinal chemists should consider bioisosteric replacement of the 4-nitro group (e.g., with a cyano or trifluoromethyl group) to eliminate nitroreductase liability, or the introduction of steric hindrance (e.g., fluorine substitution) adjacent to the benzylic carbon to block CYP450-mediated hydroxylation.
References
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Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI.[Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ACS Publications.[Link]
-
Bioactive Olivacine Derivatives—Potential Application in Cancer Therapy. MDPI.[Link]
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Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1. ACS Publications.[Link]
-
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ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency (EMA).[Link]
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Application Note: Synthesis Protocol for 3,5-Dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.
Introduction and Mechanistic Rationale
The compound 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole is a highly functionalized heterocyclic building block. Pyrazole derivatives are ubiquitous in medicinal chemistry and agrochemicals due to their robust bioisosteric properties and ability to participate in diverse hydrogen-bonding networks.
The synthesis relies on the N -alkylation of the precursor 3,5-dimethyl-4-nitro-1H-pyrazole (CAS 14531-55-6) [1]. From a mechanistic standpoint, the N -alkylation of pyrazoles often presents regioselectivity challenges, yielding mixtures of 1,3- and 1,5-isomers. However, the inherent C2v symmetry of the 3,5-dimethyl-4-nitro-1H-pyrazole framework renders the N1 and N2 positions chemically equivalent. This symmetry guarantees complete regioselectivity, yielding a single N -alkylated product upon reaction with 2-methylbenzyl bromide.
The nitro group at the C4 position acts as a strong electron-withdrawing group (EWG), which increases the acidity of the pyrazole N-H proton (lowering the pKa to approximately 10-11). This allows for deprotonation using mild bases such as Potassium Carbonate ( K2CO3 ) rather than requiring strong bases like Sodium Hydride ( NaH ), thereby minimizing potential side reactions and enhancing the overall safety profile of the protocol.
Experimental Design and Workflow
The protocol utilizes an SN2 nucleophilic substitution pathway. N,N-Dimethylformamide (DMF) is selected as the solvent due to its polar aprotic nature, which effectively solvates the potassium cation and leaves the pyrazolide anion highly nucleophilic ("naked" anion effect), thus accelerating the SN2 attack on the benzylic bromide.
Figure 1: Step-by-step synthetic workflow for the N-alkylation of 3,5-dimethyl-4-nitro-1H-pyrazole.
Materials and Stoichiometry
All reagents should be of analytical grade. DMF should be anhydrous to prevent competitive hydrolysis of the benzylic bromide.
| Reagent / Material | CAS Number | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Role |
| 3,5-Dimethyl-4-nitro-1H-pyrazole | 14531-55-6 | 141.13 | 1.0 | 1.41 g | Starting Material [2] |
| 2-Methylbenzyl bromide | 89-92-9 | 185.06 | 1.1 | 2.04 g (1.42 mL) | Alkylating Agent |
| Potassium Carbonate ( K2CO3 ) | 584-08-7 | 138.21 | 2.0 | 2.76 g | Mild Base |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | 15.0 mL | Polar Aprotic Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | As needed | Extraction Solvent |
Step-by-Step Synthesis Protocol
Phase 1: Deprotonation and Anion Generation
-
Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the flask with inert gas (Nitrogen or Argon) for 5 minutes.
-
Reagent Loading: Add 1.41 g (10.0 mmol) of 3,5-dimethyl-4-nitro-1H-pyrazole [3] and 2.76 g (20.0 mmol) of anhydrous K2CO3 to the flask.
-
Solvent Addition: Inject 15.0 mL of anhydrous DMF into the flask. Stir the suspension vigorously at room temperature (20-25 °C) for 30 minutes.
-
Causality Note: This pre-stirring period is critical. It allows the heterogeneous K2CO3 to fully deprotonate the pyrazole, generating the highly nucleophilic pyrazolide anion before the alkylating agent is introduced, thereby minimizing side reactions.
-
Phase 2: Alkylation
-
Addition of Electrophile: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add 2-methylbenzyl bromide (1.42 mL, 11.0 mmol) dropwise via syringe over 5 minutes.
-
Heating: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 60 °C using an oil bath or heating block. Maintain stirring at this temperature for 4 to 6 hours.
-
Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1 v/v) solvent system. The starting pyrazole will appear as a lower Rf spot, while the N -benzylated product will migrate higher due to the masking of the polar N-H bond.
Phase 3: Workup and Isolation
-
Quenching: Once TLC indicates complete consumption of the starting material, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing 50 mL of ice-cold distilled water to quench the reaction and dissolve inorganic salts.
-
Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).
-
Washing: Combine the organic layers and wash sequentially with distilled water ( 3×30 mL) to remove residual DMF, followed by a final wash with saturated aqueous sodium chloride (brine, 30 mL).
-
Causality Note: DMF is highly miscible with water. Multiple aqueous washes of the organic phase are mandatory to ensure complete removal of DMF, which would otherwise complicate purification and NMR characterization.
-
-
Drying and Concentration: Dry the organic phase over anhydrous Sodium Sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Phase 4: Purification
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of Hexane to Hexane:EtOAc (4:1 v/v).
-
Collection: Combine the product-containing fractions and evaporate the solvent to afford 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole as a solid. (Expected yield: 85-90%).
Self-Validating Analytical Characterization
To ensure the integrity of the synthesized compound, perform the following analytical checks:
-
LC-MS: Expected mass [M+H]+ m/z≈246.1 . A single sharp peak in the UV chromatogram (254 nm) confirms purity and the absence of regioisomeric mixtures.
-
1H NMR (400 MHz, CDCl3 ): Look for the disappearance of the broad N-H singlet ( ≈12−13 ppm) characteristic of the starting material. Key product signals include:
-
≈5.20 ppm (s, 2H): Benzylic CH2 protons.
-
≈2.60 ppm (s, 3H) and ≈2.40 ppm (s, 3H): Pyrazole methyl groups (chemically distinct due to the asymmetric N-benzyl substitution).
-
≈2.30 ppm (s, 3H): Aryl methyl group.
-
≈6.50−7.20 ppm (m, 4H): Aromatic protons of the 2-methylbenzyl ring.
-
Safety and Handling
-
Energetic Properties of Precursors: The starting material, 3,5-dimethyl-4-nitropyrazole, contains a nitro group that imparts energetic properties. Nitro-substituted pyrazoles can be sensitive to excessive heat and shock[1]. Never heat the neat solid precursor to its decomposition point and avoid aggressive friction.
-
Toxicity: 2-Methylbenzyl bromide is a potent lachrymator and alkylating agent. It must be handled exclusively inside a certified chemical fume hood while wearing appropriate PPE (nitrile gloves, lab coat, safety goggles).
-
Waste Disposal: Dispose of all DMF/aqueous waste and organic solvents in properly labeled, segregated hazardous waste containers according to institutional EHS guidelines.
References
- CymitQuimica. "CAS 14531-55-6: 3,5-Dimethyl-4-nitropyrazole | CymitQuimica". CymitQuimica Catalog.
- Santa Cruz Biotechnology. "3,5-dimethyl-4-nitro-1H-pyrazole | CAS 14531-55-6 | SCBT". Santa Cruz Biotechnology Product Data.
- Oakwood Chemical. "026198 | 3,5-Dimethyl-4-nitro-1H-pyrazole | 14531-55-6". Oakwood Chemical Database.
Application Note: HPLC Method Development and Validation for 3,5-Dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole
Introduction & Analyte Profiling
The compound 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole is a highly functionalized, lipophilic pyrazole derivative. Compounds of this class are frequently synthesized as intermediates in agricultural chemistry (e.g., nitrification inhibitors) and pharmaceutical drug discovery (e.g., kinase inhibitors and epigenetic modulators)[1][2].
To develop a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method, we must first deconstruct the analyte's physicochemical properties:
-
Hydrophobicity (LogP ~3.5 - 4.0): The presence of the 3,5-dimethyl groups and the 2-methylbenzyl moiety renders the molecule highly lipophilic. It will exhibit strong retention on reversed-phase (RP) stationary phases.
-
Acid/Base Chemistry (pKa): The pyrazole ring contains two nitrogen atoms. However, N1 is alkylated (benzyl group), and the lone pair on N2 is heavily delocalized due to the strong electron-withdrawing effect of the 4-nitro group. Consequently, the molecule is essentially neutral across standard HPLC pH ranges (pH 2–8).
-
Chromophore: The conjugated system comprising the pyrazole core and the 4-nitro group provides excellent UV absorbance, typically exhibiting maxima around 254 nm and 280 nm[3].
Experimental Design & Causality: The "Why" Behind the Method
A successful analytical protocol is a self-validating system where every parameter is chosen with deliberate causality.
Stationary Phase Selection
While a standard C18 column is the gold standard for lipophilic compounds, analyzing nitro-aromatic pyrazoles often requires orthogonal selectivity to separate closely related synthetic impurities (e.g., des-methyl or regioisomeric byproducts).
-
Primary Choice: A Pentafluorophenyl (PFP) column. The fluorinated stationary phase provides multiple retention mechanisms: hydrophobic interactions, strong dipole-dipole interactions with the nitro group, and π−π interactions with the benzyl and pyrazole rings[1].
-
Secondary Choice: A high-density C18 column (e.g., Waters XBridge or Phenomenex Luna) for general purity profiling[3].
Mobile Phase Chemistry
Because the analyte is neutral, pH control is not required to suppress analyte ionization. However, we must control the ionization of residual silanols on the silica support to prevent peak tailing.
-
Aqueous Phase: 0.1% Formic Acid (FA) in LC-MS grade water (pH ~2.7). This ensures all surface silanols are fully protonated (neutralized), yielding perfectly symmetrical peaks.
-
Organic Phase: Acetonitrile (ACN) with 0.1% FA. ACN is preferred over methanol because its lower viscosity generates less backpressure, and its aprotic nature enhances the π−π interactions on the PFP column[2].
Figure 1: Logical workflow for HPLC method development of nitro-pyrazole derivatives.
Chromatographic Interactions
Understanding how the analyte interacts with the stationary phase ensures rapid troubleshooting if peak shape degrades.
Figure 2: Multimodal retention mechanisms of the analyte on a PFP stationary phase.
Step-by-Step Experimental Protocol
Reagents and Equipment
-
Instrumentation: UHPLC or HPLC system equipped with a Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD)[4].
-
Column: Phenomenex Kinetex PFP, 100 x 4.6 mm, 2.6 µm (or equivalent C18)[1].
-
Solvents: LC-MS Grade Water, LC-MS Grade Acetonitrile, Optima Grade Formic Acid.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column Temperature | 40 °C | Reduces solvent viscosity and improves mass transfer for sharper peaks. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for a 4.6 mm ID column packed with core-shell particles. |
| Injection Volume | 5.0 µL | Prevents column overloading while maintaining high sensitivity. |
| Detection (UV-DAD) | 254 nm (Ref: 360 nm) | 254 nm captures the nitro-aromatic π→π∗ transitions. |
| Autosampler Temp | 15 °C | Prevents solvent evaporation and ensures sample stability over 48 hours. |
Gradient Program
Due to the high lipophilicity of the analyte, an isocratic method would result in excessive retention times and peak broadening. A gradient elution is required.
| Time (min) | % Mobile Phase A (0.1% FA in H₂O) | % Mobile Phase B (0.1% FA in ACN) | Curve |
| 0.0 | 70 | 30 | Initial hold to focus the analyte band. |
| 1.0 | 70 | 30 | Isocratic hold. |
| 7.0 | 10 | 90 | Linear ramp to elute the highly lipophilic analyte. |
| 9.0 | 10 | 90 | Wash step to remove strongly bound hydrophobic impurities. |
| 9.1 | 70 | 30 | Return to initial conditions. |
| 12.0 | 70 | 30 | Column re-equilibration (approx. 5 column volumes). |
Sample Preparation
-
Diluent Selection: Use 50:50 Water:Acetonitrile. Crucial Note: Do not dissolve the sample in 100% ACN. Injecting a strong solvent plug into a weaker mobile phase (30% ACN initial conditions) will cause the analyte to precipitate or experience "solvent mismatch" leading to split peaks.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of ACN with sonication, then make up to volume with Water.
-
Working Solution (100 µg/mL): Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with the 50:50 diluent. Filter through a 0.22 µm PTFE syringe filter before injection.
Method Validation Framework (ICH Q2(R2))
To ensure the method is trustworthy and reproducible, validate according to the following summarized criteria:
| Validation Parameter | Execution Strategy | Acceptance Criteria |
| System Suitability | 6 replicate injections of the 100 µg/mL standard. | RSD of Area ≤ 2.0%, Tailing Factor ≤ 1.5, Theoretical Plates ≥ 5000. |
| Specificity | Inject blank diluent and forced degradation samples (Acid, Base, Peroxide, UV, Heat). | No interfering peaks at the retention time of the main analyte. Peak purity angle < purity threshold. |
| Linearity | Prepare 5 concentration levels ranging from 25% to 150% of the target concentration (25 - 150 µg/mL). | Correlation coefficient ( R2 ) ≥ 0.999. |
| Accuracy (Recovery) | Spike known amounts of analyte into a blank matrix at 50%, 100%, and 150% levels (n=3 each). | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | 6 independent sample preparations at 100% concentration. | %RSD of assay results ≤ 2.0%. |
References
-
Rathore, R., Jain, J. P., Srivastava, A., & Kumar, N. (2008). Determination of 3,5 – Dimethylpyrazolium Glyceroborate Nitrification Inhibitor in Nitrogen Fertilizer Samples: HPLC-DAD Method Development and Validation for 3,5 – Dimethylpyrazole. Journal of Pharmaceutical and Biomedical Analysis. 1
-
Ashtekar, H., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. International Journal of Pharmaceutical Investigation, 13(2), 041. 3
-
Hemalatha, P.V., Jerad Suresh, A., & Niraimathi, V. (2012). RP-HPLC Method Development and Validation for the Estimation of Cinitapride and Pantoprazole in Solid Oral Dosage Form. Asian Journal of Research in Chemistry, 5(2), 221-224. 4
-
Journal of Medicinal Chemistry (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. ACS Publications. 2
Sources
Application Note & Protocol: Selective Catalytic Reduction of 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole
Abstract
The reduction of aromatic and heteroaromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a crucial route to primary amines which are vital building blocks in the pharmaceutical and materials science industries.[1][2] This document provides a comprehensive guide for the selective catalytic reduction of 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole to its corresponding amino pyrazole, 4-amino-3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazole. We present detailed, field-proven protocols for both classical catalytic hydrogenation using hydrogen gas with palladium on carbon (Pd/C) and for catalytic transfer hydrogenation (CTH) using ammonium formate as a safer hydrogen donor. The guide includes mechanistic insights, comparative data, step-by-step experimental procedures, and critical safety protocols tailored for researchers, scientists, and drug development professionals.
Introduction and Scientific Background
4-Aminopyrazole scaffolds are privileged structures in medicinal chemistry, appearing in a range of biologically active molecules. The synthetic accessibility of these compounds often relies on the robust and high-yielding reduction of a 4-nitro-pyrazole precursor. Catalytic hydrogenation is frequently the method of choice for this transformation due to its high efficiency and clean reaction profile, typically generating water as the only byproduct.[1][3]
The reaction proceeds through a complex mechanistic pathway on the surface of the heterogeneous catalyst.[4] It is generally accepted that the nitro group is sequentially reduced, first to a nitroso intermediate, then to a hydroxylamine, and finally to the desired amine.[5][6][7]
Figure 1: Generalized reaction pathway for the catalytic hydrogenation of a nitro group.
The choice of catalyst and hydrogen source is critical and depends on the substrate's sensitivity to other reducible functional groups. While palladium on carbon (Pd/C) is a highly active and common choice, it can sometimes promote undesired side reactions like dehalogenation.[3][8] In such cases, catalysts like Raney Nickel may be preferred.[3][9] For the target molecule in this guide, which lacks easily reducible halides, Pd/C is an excellent and efficient choice.
Comparative Overview of Reduction Methodologies
Two primary catalytic methods are presented here. The selection between them often depends on available equipment, safety infrastructure, and desired reaction scale.
| Methodology | Hydrogen Source | Catalyst | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | Hydrogen Gas (H₂) | 10% Pd/C | High reaction rates, high atom economy, clean work-up. | Requires specialized high-pressure equipment; handling of flammable H₂ gas.[10][11][12] |
| Transfer Hydrogenation | Ammonium Formate (HCOONH₄) | 10% Pd/C | Avoids use of H₂ gas; standard laboratory glassware is sufficient; often highly chemoselective.[13][14][15] | Lower atom economy; requires stoichiometric hydrogen donor; work-up can be more involved. |
Mandatory Safety Protocols
WARNING: Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts. All operations must be conducted in a certified chemical fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE).
-
Catalyst Handling: Palladium on carbon, especially after use (when charged with hydrogen), is pyrophoric and can ignite upon contact with air or flammable solvents.[12][16] Never allow the catalyst to become dry during handling.[10] Always keep it wetted with solvent or water.
-
Hydrogen Gas Management: Ensure all connections in the hydrogenation apparatus are leak-tested with an inert gas (e.g., nitrogen) before introducing hydrogen.[16][17] The reaction vessel must be purged of all oxygen by repeated vacuum/inert gas cycles to prevent the formation of an explosive mixture.[11][16]
-
Shutdown and Waste Disposal: After the reaction, the system must be purged thoroughly with nitrogen to remove all residual hydrogen before opening it to the atmosphere.[10][17] Used catalyst should be filtered and immediately submerged in water in a dedicated, labeled waste container.[12] Do not mix catalyst waste with flammable organic solvents.
Experimental Protocols
The following protocols are designed for a ~5-10 mmol scale and should be adjusted accordingly for different scales.
Protocol 1: Catalytic Hydrogenation with H₂ Gas
This method is highly efficient and is the preferred industrial route.
Figure 2: Workflow for catalytic hydrogenation using H₂ gas.
Materials & Equipment:
-
3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole (1.0 eq)
-
10% Palladium on Carbon (Pd/C), ~5-10 mol% Pd
-
Ethanol (or Methanol), reagent grade
-
Hydrogenation apparatus (e.g., Parr shaker or autoclave)
-
Celite® or another filter aid
Step-by-Step Procedure:
-
Vessel Charging: In a suitable pressure vessel, dissolve 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole (e.g., 2.59 g, 10.0 mmol) in ethanol (50 mL).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (e.g., ~106 mg, corresponding to ~0.1 mmol Pd). Expert Insight: Adding the catalyst last and under an inert atmosphere minimizes the risk of a flash fire with the solvent.[16]
-
System Purging: Securely seal the reaction vessel. Purge the system by evacuating to a low pressure and backfilling with nitrogen. Repeat this cycle three times.[16][17]
-
Hydrogen Introduction: Following the nitrogen purge, perform a similar purge cycle with hydrogen gas three times to ensure the atmosphere is fully exchanged.
-
Reaction: Pressurize the vessel with hydrogen to the desired pressure (typically 50-60 psi). Begin vigorous stirring. The reaction is exothermic; for larger scales, cooling may be necessary.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake on the pressure gauge. Alternatively, the reaction can be stopped, purged with nitrogen, and a sample can be taken for analysis by TLC or LC-MS.[1]
-
Shutdown and Work-up: Once complete, stop the stirring and heating (if any). Allow the vessel to cool to room temperature. Carefully vent the excess hydrogen and purge the vessel thoroughly with nitrogen three times.[17]
-
Product Isolation: Open the vessel and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake thoroughly with ethanol. Crucially, do not allow the filter cake to dry. [10] Immediately transfer the Celite pad to a water-filled waste container.
-
Concentration: Combine the filtrate and washes and concentrate under reduced pressure to yield the crude 4-amino-3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazole, which can be purified further by crystallization or column chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation (CTH)
This method is ideal for labs not equipped for high-pressure hydrogenations.
Materials & Equipment:
-
3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole (1.0 eq)
-
10% Palladium on Carbon (Pd/C), ~5-10 mol% Pd
-
Ammonium Formate (HCOONH₄), (5.0 eq)[14]
-
Methanol, reagent grade
-
Standard round-bottom flask with reflux condenser and magnetic stirring
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole (e.g., 2.59 g, 10.0 mmol) and methanol (100 mL).
-
Reagent Addition: To this solution, add ammonium formate (3.15 g, 50.0 mmol).[14] Finally, carefully add 10% Pd/C (~106-212 mg).
-
Reaction: Stir the mixture at room temperature or heat gently to reflux (typically 40-65 °C). The decomposition of ammonium formate will generate hydrogen in situ, often visible as gentle bubbling.[13]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.
-
Work-up and Isolation: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. As before, keep the catalyst wet and dispose of it safely.[10]
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. The residue will contain the product and excess ammonium formate salts. The crude product can be purified by partitioning between water and a suitable organic solvent (e.g., ethyl acetate), followed by drying and evaporation of the organic layer. Further purification can be achieved by column chromatography.
Product Characterization
The successful conversion of the nitro-pyrazole to the amino-pyrazole can be confirmed by standard analytical techniques.
| Analytical Data | 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole (Starting Material) | 4-amino-3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazole (Product) |
| Appearance | Typically a yellow or off-white solid | Typically a white to tan solid |
| ¹H NMR | Absence of signals in the 3.0-4.0 ppm range. Aromatic protons of the benzyl group will be present. Two distinct methyl signals for the pyrazole ring. | Appearance of a new broad singlet for the -NH₂ protons (typically 3.0-4.0 ppm, D₂O exchangeable). Upfield shift of pyrazole methyl protons is expected. |
| ¹³C NMR | Presence of a signal for the C-NO₂ carbon (typically >140 ppm). | Absence of the C-NO₂ signal and appearance of a new C-NH₂ signal at a more upfield position. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to C₁₃H₁₄N₄O₂ (m/z = 260.11) | [M+H]⁺ corresponding to C₁₃H₁₆N₄ (m/z = 229.14) |
| IR Spectroscopy | Strong characteristic absorbances for N-O stretching of the nitro group (~1530 and ~1350 cm⁻¹). | Disappearance of nitro group absorbances. Appearance of N-H stretching bands for the primary amine (~3300-3500 cm⁻¹). |
Troubleshooting
-
Stalled or Incomplete Reaction:
-
Cause: Inactive catalyst.
-
Solution: Use fresh, high-quality catalyst. For H₂ hydrogenation, ensure the system is leak-free and pressure is maintained. For CTH, add additional ammonium formate.
-
-
Presence of Side Products:
-
Cause: Over-reduction or side reactions. While unlikely for this substrate, benzyl groups can sometimes be cleaved under harsh hydrogenation conditions (hydrogenolysis).
-
Solution: Reduce reaction temperature, lower hydrogen pressure, or decrease reaction time. Monitor carefully to stop the reaction upon consumption of the starting material.
-
-
Low Isolated Yield:
-
Cause: Incomplete reaction or loss during work-up. The product may have some water solubility.
-
Solution: Ensure complete filtration and thorough washing of the catalyst pad. During extraction, saturate the aqueous layer with NaCl (brine) to reduce the product's solubility.
-
References
-
Al-Farabi Kazakh National University, et al. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry. [Link]
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Lin-Guard. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Lin-Guard. [Link]
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Stanford Environmental Health & Safety. (2023, July 15). HYDROGENATION | FACT SHEET. Stanford University. [Link]
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Industrial Safety Solution. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry. Industrial Safety Solution. [Link]
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Ghorbani-Vaghei, R., et al. (2022, April 7). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Publishing. [Link]
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Skrydstrup, T., et al. (n.d.). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. [Link]
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Suresh, B., & Vanmathi, G. (2024, October 30). Study of Electron Beam Irradiated Palladium on Carbon Catalysts for Transfer Hydrogenation Reactions of Nitroarenes Compounds. Asian Journal of Chemistry. [Link]
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American Chemical Society. (n.d.). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. [Link]
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University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. University of Wisconsin-Madison Chemistry Department. [Link]
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Ren, J., et al. (2025, October 17). Mechanistic Insights into Nitroarene Hydrogenation Dynamics on Pt(111) via In Situ Tip-Enhanced Raman Spectroscopy. Journal of the American Chemical Society. [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic-Chemistry.org. [Link]
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Wang, H., et al. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Publishing. [Link]
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Stilinović, V., et al. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. PMC. [Link]
-
Akiyama, T., et al. (2008, March 14). Chemoselective Hydrogenation of Nitroarenes with Carbon Nanofiber-Supported Platinum and Palladium Nanoparticles. Organic Letters - ACS Publications. [Link]
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Jackson, S. D. (n.d.). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. ResearchGate. [Link]
-
Gowda, D. C., et al. (2007, December 4). Nickel-Catalyzed Formic Acid Reductions. A Selective Method for the Reduction of Nitro Compounds. Taylor & Francis. [Link]
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Li, J.-H., et al. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC. [Link]
-
Zhang, X., et al. (n.d.). Highly selective IrMo/TiO2 catalyst for hydrogenation of nitroarenes. OSTI.GOV. [Link]
-
Pogorelić, I., et al. (n.d.). Rapid, efficient and selective reduction of aromatic nitro compounds with sodium borohydride and Raney nickel. ResearchGate. [Link]
- Ram, S., & Ehrenkaufer, R. E. (1991). Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration.
-
Chen, X., et al. (2018, October 16). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis. [Link]
-
Öncü, T., et al. (n.d.). A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. SciSpace. [Link]
-
Gowda, D. C., et al. (n.d.). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. ResearchGate. [Link]
- Cremer, U., et al. (1981). Reduction of aromatic nitro compounds with Raney nickel catalyst.
-
IntechOpen. (2016, June 30). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. [Link]
-
Gulevskaya, A. V., et al. (2025, October 7). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. [Link]
-
Kumar, A. S., et al. (2026, January 17). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. JOCPR. [Link]
-
Pevzner, M. S., et al. (n.d.). Nitropyrazoles: 19. Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles. ResearchGate. [Link]
-
Granda, J. M., et al. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]
-
Kong, X., et al. (2017, September 15). Insights into the reduction of 4-nitrophenol to 4-aminophenol on catalysts. IAEA. [Link]
-
Gulevskaya, A. V., et al. (2025, October 7). Recent Synthetic Advances in C–H/N–H Functionalization of 1 H ‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic-Chemistry.org. [Link]
-
Preprints.org. (2023, October 9). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide. Preprints.org. [Link]
-
Kong, X., et al. (2017, June 20). Insights into the Reduction of 4-Nitrophenol to 4-Aminophenol on Catalysts. ResearchGate. [Link]
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Application Notes and Protocols: In Vivo Dosing Formulation and Administration of 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole
Abstract
This document provides a comprehensive guide for the formulation and in vivo administration of 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole, a novel pyrazole derivative. Pyrazole-based compounds are of significant interest in drug discovery for their diverse pharmacological activities.[1][2] However, the structural characteristics of this specific molecule, notably the presence of a nitro group and a substituted benzyl ring, strongly suggest poor aqueous solubility. This property presents a significant challenge for achieving consistent and adequate drug exposure in preclinical animal models.[3][4] These application notes offer a systematic approach to formulation development, beginning with essential pre-formulation assessments and detailing two robust starting-point formulation strategies: a co-solvent-based solution for parenteral routes and a suspension for oral administration. Detailed, step-by-step protocols for common administration routes—intraperitoneal, subcutaneous, and oral gavage—are provided for both mouse and rat models, grounded in established best practices to ensure experimental reproducibility and animal welfare.
Introduction: The Challenge of Formulating Novel Pyrazoles
The pyrazole scaffold is a cornerstone in medicinal chemistry, featured in numerous approved drugs with applications ranging from anti-inflammatory to anticancer agents.[2][5] The compound 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole is a structurally complex derivative designed for pharmacological evaluation. A critical prerequisite for any in vivo study is the development of a formulation that ensures consistent and predictable bioavailability.
Pre-Formulation Assessment: The Foundation of a Successful In Vivo Study
Before committing to a specific formulation, a preliminary assessment of the compound's solubility is paramount. This step informs the selection of an appropriate vehicle system and is a self-validating measure to ensure the chosen formulation is suitable.[6]
2.1 Predicted Physicochemical Properties
While experimental data for this specific molecule is not publicly available, its properties can be inferred from its structure and related pyrazole compounds.
| Property | Predicted Characteristic | Rationale |
| Aqueous Solubility | Very Low | The hydrophobic benzyl and nitro groups significantly reduce affinity for water. Related nitro-pyrazoles are poorly soluble.[7][8] |
| LogP (Lipophilicity) | High | The presence of multiple non-polar ring structures suggests a high partition coefficient between octanol and water. |
| Physical State | Crystalline Solid | Similar pyrazole derivatives are typically crystalline solids at room temperature.[8][9][10] |
| Chemical Stability | Generally Stable | The pyrazole ring is robust; however, stability in formulation vehicles should be confirmed. |
2.2 Protocol: Initial Solubility Screening
This protocol provides a systematic way to test the solubility of the compound in common, pharmaceutically acceptable excipients.
Materials:
-
3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole powder
-
Selection of sterile, injectable-grade vehicles (e.g., Saline, PEG 400, Propylene Glycol, DMSO, Tween® 80, Corn Oil)[6]
-
Sterile 2 mL microcentrifuge tubes
-
Analytical balance
-
Vortex mixer and/or rotator
-
Centrifuge
Methodology:
-
Add an excess amount of the compound (e.g., 5-10 mg) to a pre-weighed microcentrifuge tube.
-
Record the exact mass of the compound added.
-
Add a known volume (e.g., 1 mL) of a single test vehicle to the tube.
-
Securely cap the tube and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[6]
-
After agitation, centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant. The concentration of the dissolved compound can then be determined by a suitable analytical method (e.g., HPLC-UV).
-
The visual observation of a clear solution versus undissolved powder provides a qualitative assessment of solubility.
2.3 Formulation Strategy Workflow
The results from the solubility screen will dictate the most logical path forward for formulation development.
Caption: Decision workflow for selecting an in-vivo formulation strategy.
Formulation Protocols
Given the predicted low aqueous solubility, a co-solvent solution for parenteral administration and a suspension for oral dosing are the most versatile starting points.
3.1 Strategy A: Co-Solvent Formulation for Parenteral Administration (IP, SC)
This approach uses a blend of water-miscible organic solvents and surfactants to dissolve the compound, creating a clear solution suitable for injection. A widely used and effective vehicle system is a combination of DMSO, PEG 300, Tween 80, and saline.[3]
Table of Formulation Components (Strategy A):
| Component | Role | Typical % (v/v) | Justification |
| DMSO | Primary Solvent | 5 - 10% | Excellent solubilizing power for many poorly soluble compounds.[1] Kept to a minimum to reduce potential toxicity.[3] |
| PEG 300/400 | Co-solvent | 30 - 40% | A non-toxic, water-miscible polymer that enhances solubility. |
| Tween® 80 | Surfactant | 1 - 5% | Improves solubility and prevents precipitation of the compound upon injection into the aqueous physiological environment.[1] |
| Sterile Saline (0.9%) | Diluent | q.s. to 100% | Provides an isotonic final formulation compatible with physiological conditions. |
Protocol: Preparation of a 10 mg/mL Solution
-
Calculate Requirements: For a final volume of 10 mL, calculate the required mass of the compound (100 mg) and the volume of each vehicle component (e.g., 1 mL DMSO, 4 mL PEG 300, 0.5 mL Tween 80, 4.5 mL Saline).
-
Initial Dissolution: In a sterile vial, add the weighed compound powder. Add the DMSO first and vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can aid this step.[1]
-
Sequential Addition: Add the PEG 300 to the vial and vortex until the solution is homogenous.
-
Add Surfactant: Add the Tween 80 and vortex again to ensure complete mixing.
-
Final Dilution: Add the sterile saline in a stepwise manner, vortexing between additions, to reach the final volume.
-
Final Observation: The final formulation must be a clear, precipitate-free solution. If precipitation occurs, the formulation may need adjustment (e.g., by increasing the co-solvent ratio).[3]
-
Vehicle Control: Prepare a parallel formulation containing all vehicle components but no compound. This is essential for the control group in your animal study.
3.2 Strategy B: Aqueous Suspension for Oral Administration
For oral dosing, a suspension is often a practical and effective approach. This involves dispersing the solid compound particles uniformly in an aqueous vehicle containing a suspending agent. Carboxymethyl cellulose (CMC) is commonly used for this purpose.[11][12]
Table of Formulation Components (Strategy B):
| Component | Role | Typical % (w/v) | Justification |
| Compound | Active Agent | As required | The solid, micronized powder is dispersed. |
| Na-CMC | Suspending Agent | 0.5 - 1.0% | A viscosity-enhancing polymer that slows the settling of drug particles, ensuring dose uniformity.[11] |
| Tween® 80 (optional) | Wetting Agent | 0.1 - 0.5% | Reduces the surface tension between the drug particles and the aqueous vehicle, aiding in uniform dispersion. |
| Purified Water | Vehicle | q.s. to 100% | The primary diluent for the suspension. |
Protocol: Preparation of a 10 mg/mL Suspension
-
Prepare Vehicle: Prepare a 0.5% (w/v) Na-CMC solution by slowly adding Na-CMC powder to purified water while stirring vigorously. Allow it to hydrate fully (this may take several hours or can be done overnight). If using, add Tween 80 to this solution.
-
Weigh Compound: Accurately weigh the required amount of the compound. For better homogeneity, it is recommended to use micronized powder.
-
Create a Paste: In a mortar, add the weighed compound powder. Add a small amount of the 0.5% CMC vehicle and triturate with a pestle to form a smooth, uniform paste. This step is crucial to ensure all particles are wetted.
-
Gradual Dilution: Gradually add the remaining CMC vehicle to the paste while continuing to mix, ensuring a homogenous suspension is formed.
-
Homogenize: Transfer the suspension to a suitable container. Stir vigorously with a magnetic stirrer before each dose is drawn.
-
Vehicle Control: Prepare a 0.5% Na-CMC solution (with Tween 80 if used) to serve as the vehicle control.
In Vivo Administration Protocols
All procedures must be performed by trained personnel in accordance with an approved institutional animal care and use committee (IACUC) protocol.[13][14] Use a new sterile syringe and needle for every animal.[14][15]
4.1 Administration Parameter Guidelines
| Species | Route | Needle Gauge | Max Volume (Drug Admin) | Reference |
| Mouse | Oral Gavage | 20-22g (bulb-tip) | 10 mL/kg (0.25 mL for 25g mouse) | [16] |
| IP Injection | 25-27g | 10 mL/kg (0.25 mL for 25g mouse) | [13] | |
| SC Injection | 25-27g | 10 mL/kg (total) | [17] | |
| Rat | Oral Gavage | 16-18g (bulb-tip) | 10 mL/kg (2.5 mL for 250g rat) | [18] |
| IP Injection | 23-25g | 10 mL/kg (2.5 mL for 250g rat) | [13][19] | |
| SC Injection | 23-25g | 5-10 mL/kg | [20] |
4.2 Protocol: Oral Gavage (Mouse/Rat)
-
Animal Restraint: Securely restrain the mouse by scruffing the skin over the shoulders.[16][21] For rats, hold the animal near the thoracic region.[18] The head should be extended back slightly to create a straight line through the neck and esophagus.[16][18]
-
Measure Tube Length: Measure the gavage tube externally from the tip of the animal's nose to the last rib to determine the correct insertion depth.[16][18]
-
Tube Insertion: Gently insert the bulb-tipped gavage tube into the mouth, slightly to one side to avoid the incisors. Advance the tube along the upper palate until it passes into the esophagus.[18][22] The tube should pass easily with no resistance; the animal may exhibit a swallowing reflex.[16] If resistance is met, withdraw and try again. Never force the tube. [16]
-
Administer Dose: Once the tube is correctly placed, administer the substance from the attached syringe in a steady motion.[20]
-
Withdraw and Monitor: Gently remove the tube along the same path of insertion. Monitor the animal for 5-10 minutes for any signs of distress or labored breathing.[18]
4.3 Protocol: Intraperitoneal (IP) Injection (Mouse/Rat)
-
Animal Restraint: Restrain the animal in dorsal recumbency (on its back) with the head tilted slightly downward.[14][23]
-
Identify Injection Site: Locate the injection site in the lower right quadrant of the abdomen.[13][24] This avoids the cecum (which is typically on the left) and the urinary bladder.[13][23]
-
Needle Insertion: Insert the needle (bevel up) at a 30-45 degree angle to the abdominal wall.[13][23]
-
Aspirate: Gently pull back on the syringe plunger. If no fluid or blood is drawn into the syringe hub, you are in the peritoneal cavity.[13][14] If you aspirate urine (yellow) or intestinal contents (brown/green), withdraw the needle, discard the syringe, and do not re-inject.[19]
-
Inject: Inject the solution with a steady motion.
-
Withdraw Needle: Remove the needle at the same angle it was inserted.
4.4 Protocol: Subcutaneous (SC) Injection (Mouse)
-
Animal Restraint: Restrain the mouse and grasp the loose skin over the neck and shoulder area (the scruff).[15][25]
-
"Tent" the Skin: Lift the scruff upward to create a "tent" of skin.[15][17]
-
Needle Insertion: Insert the needle (bevel up) into the base of the skin tent, parallel to the body.[15][17]
-
Aspirate: Gently pull back the plunger to ensure you have not entered a blood vessel. If blood appears, withdraw and re-attempt in a new location with a fresh needle/syringe.[15][26]
-
Inject: Depress the plunger. A small bleb or bubble will form under the skin as the substance is injected.
-
Withdraw and Apply Pressure: Remove the needle and apply gentle pressure to the injection site for a moment if needed.
Overall Experimental Workflow
Caption: General workflow from formulation to in-vivo study initiation.
References
-
Intraperitoneal (IP) Injection in Rats and Mice SOP. (2014). UBC Animal Care Services. [Link]
-
Subcutaneous Injection in Mice. (n.d.). Queen's University. [Link]
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Rodent Administration Route Tutorial. (n.d.). NIH Office of Animal Care and Use. [Link]
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Intraperitoneal Injection in Rats. (2011). Queen's University. [Link]
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Intraperitoneal Injection in the Adult Rat SOP. (2020). UBC Animal Care Committee. [Link]
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SOP: Intraperitoneal Injections in the Rat. (2017). Virginia Tech. [Link]
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Subcutaneous Injection in the Mouse. (n.d.). University of Rochester Medical Center. [Link]
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Common Injection Routes in Mice. (2025). Addgene Blog. [Link]
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Injection Techniques, Restraint, & Handling for Mice and Rats. (n.d.). University of Nebraska-Lincoln. [Link]
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Subcutaneous Injections in Adult Mice SOP. (2020). UBC Animal Care Committee. [Link]
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Oral Gavage In Mice and Rats. (n.d.). University of Arizona. [Link]
-
Guide to Oral Gavage for Mice and Rats. (2020). Instech Laboratories. [Link]
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Oral Gavage in the Mouse. (2016). Florida State University Office of Research. [Link]
-
LAB_021 Oral Gavage in Mice and Rats. (n.d.). University of Newcastle, Australia. [Link]
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Oral Gavage - Rodent. (2022). South Dakota State University. [Link]
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3,5-Dimethyl-4-nitro-1H-pyrazole (14531-55-6). (n.d.). Chemchart. [Link]
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3,5-Dimethyl-1-(4-nitrophenyl)pyrazole. (n.d.). PubChem. [Link]
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Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]
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3,5-Dimethyl-4-nitro-1H-pyrazole. (n.d.). MySkinRecipes. [Link]
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Formulation of poorly soluble compounds. (2010). European Medicines Agency (EMA). [Link]
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Pyrazole incorporated 1,2-diazanaphthalene derivatives. (2012). Academic Journals. [Link]
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Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
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3,5-DIMETHYL-1-(4-METHYL-BENZYL)-4-NITRO-1H-PYRAZOLE. (n.d.). NextSDS. [Link]
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Chemical Properties of 3,5-Dimethylpyrazole (CAS 67-51-6). (n.d.). Cheméo. [Link]
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Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012). Journal of Pharmaceutical Science and Bioscientific Research. [Link]
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3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. (n.d.). National Center for Biotechnology Information. [Link]
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3,5-Dimethylpyrazole. (n.d.). Wikipedia. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. [Link]
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3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. (n.d.). ResearchGate. [Link]
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Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. (2025). ResearchGate. [Link]
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Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemical Review and Letters. [Link]
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Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). MDPI. [Link]
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High-throughput screening applications using 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole
An in-depth guide to the high-throughput screening of 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole and its analogs for the discovery of novel anti-inflammatory agents.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. Its unique structural and electronic properties allow for versatile interactions with various biological targets. This guide focuses on a hypothetical novel pyrazole derivative, 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole (termed "Compound X"), as a candidate for high-throughput screening (HTS) campaigns aimed at discovering novel inhibitors of Cyclooxygenase-2 (COX-2).
COX-2 is an inducible enzyme that plays a critical role in the inflammatory cascade by converting arachidonic acid into prostaglandins, key mediators of pain, inflammation, and fever. While selective COX-2 inhibitors have been successful as anti-inflammatory drugs, the search for new chemical entities with improved efficacy and safety profiles is ongoing. This document provides a comprehensive framework for a robust HTS campaign to identify and characterize novel COX-2 inhibitors based on the pyrazole scaffold.
High-Throughput Screening for COX-2 Inhibition
The primary goal of this HTS campaign is to identify compounds that selectively inhibit the enzymatic activity of COX-2. A variety of assay formats are available for this purpose, with fluorescence-based and luminescence-based assays being particularly well-suited for HTS due to their sensitivity, and simple "mix-and-read" formats.
Assay Principle: A Fluorescence-Based COX-2 Inhibitor Screening Assay
This protocol utilizes a commercially available fluorescence-based COX-2 inhibitor screening assay kit. The principle of this assay is based on the detection of prostaglandin G2, the initial product of the COX-2 reaction, using a fluorescent probe. In the absence of inhibition, COX-2 converts arachidonic acid to prostaglandin G2, which then reacts with the probe to generate a highly fluorescent product. When a COX-2 inhibitor is present, this reaction is suppressed, leading to a decrease in the fluorescence signal.
Experimental Workflow and Protocols
Overall HTS Workflow
The HTS workflow is designed to efficiently screen a large library of compounds and identify promising "hits" for further development.
Caption: High-throughput screening workflow for identifying COX-2 inhibitors.
Detailed Protocol: 384-Well Plate Fluorescence-Based COX-2 Inhibition Assay
This protocol is optimized for a 384-well plate format to maximize throughput.
1. Reagent Preparation:
-
Assay Buffer: Prepare a 100 mM Tris-HCl buffer, pH 8.0, containing 1 µM EDTA.
-
COX-2 Enzyme: Reconstitute human recombinant COX-2 enzyme to a stock concentration of 100 units/mL in assay buffer.
-
Arachidonic Acid Substrate: Prepare a 10 mM stock solution of arachidonic acid in ethanol.
-
Fluorescent Probe: Prepare a 1 mM stock solution of the fluorescent probe in DMSO.
-
Compound X and Controls:
-
Prepare a 10 mM stock solution of "Compound X" in 100% DMSO.
-
Prepare a 10 mM stock solution of Celecoxib (positive control) in 100% DMSO.
-
2. Compound Plating:
-
Using an acoustic liquid handler, create a serial dilution plate (e.g., 1:3 dilutions) for "Compound X" and Celecoxib in 100% DMSO.
-
Dispense 100 nL of each compound concentration from the dilution plate into a 384-well black, clear-bottom assay plate.
-
For controls, dispense 100 nL of 100% DMSO into the "maximum activity" wells (negative control) and 100 nL of a high concentration of Celecoxib (e.g., 10 µM final concentration) into the "minimum activity" wells (positive control).
3. Assay Execution:
-
Prepare a "COX-2 Enzyme Mix" by diluting the COX-2 enzyme stock to 2 units/mL in cold assay buffer.
-
Add 10 µL of the "COX-2 Enzyme Mix" to each well of the assay plate.
-
Centrifuge the plate briefly (1000 rpm for 1 minute) and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Prepare a "Substrate/Probe Mix" by diluting the arachidonic acid stock to 200 µM and the fluorescent probe stock to 40 µM in assay buffer.
-
To initiate the reaction, add 10 µL of the "Substrate/Probe Mix" to each well.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
4. Signal Detection:
-
Read the fluorescence intensity on a plate reader with excitation at 535 nm and emission at 587 nm.
Data Analysis and Interpretation
1. Assay Quality Control: Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated using the signals from the positive and negative controls:
-
Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
-
Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.
-
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent assay, suitable for HTS. |
| 0 to 0.5 | Marginal assay, may require optimization. |
| < 0 | Unacceptable assay, not suitable for screening. |
2. Percent Inhibition Calculation
The percent inhibition for each compound concentration is calculated as follows:
-
% Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))
3. Dose-Response Curves and IC50 Determination
Compounds that show significant inhibition (typically >50%) in the primary screen are considered "hits." These hits are then subjected to dose-response analysis to determine their potency, expressed as the half-maximal inhibitory concentration (IC50). This is done by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic model.
| Parameter | Description | Example Value for Celecoxib |
| IC50 | Concentration of inhibitor required for 50% inhibition. | ~0.04 µM |
| Hill Slope | Steepness of the curve. | ~1.0 |
| Max Response | Maximum achievable inhibition. | ~100% |
The COX-2 Signaling Pathway
Understanding the biological context of the target is crucial for interpreting screening results. COX-2 is a key enzyme in the arachidonic acid cascade.
Caption: Simplified diagram of the COX-2 signaling pathway.
Troubleshooting Common HTS Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (< 0.5) | High variability in controls, low signal-to-background ratio, reagent degradation. | Check reagent stability and preparation. Optimize enzyme and substrate concentrations. Ensure consistent liquid handling. |
| High False Positive Rate | Compound autofluorescence, compound aggregation, non-specific inhibition. | Re-screen hits in the absence of enzyme to identify autofluorescent compounds. Use counter-screens (e.g., assays with unrelated enzymes) to check for specificity. Add non-ionic detergents (e.g., Triton X-100) to reduce aggregation. |
| High False Negative Rate | Low compound potency, insufficient incubation time, compound instability in buffer. | Increase compound concentration for the primary screen. Optimize incubation times. Assess compound stability in the assay buffer using analytical methods like HPLC. |
| Edge Effects in Plates | Uneven temperature or evaporation across the plate during incubation. | Use sealed plates or a humidified incubator. Avoid using the outermost wells of the plate for samples. |
Conclusion
This application note provides a robust framework for the high-throughput screening of 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole and other novel pyrazole-based compounds as potential COX-2 inhibitors. By following the detailed protocols for assay execution, data analysis, and hit validation, researchers can efficiently identify and characterize promising lead candidates for the development of next-generation anti-inflammatory therapies.
References
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]
-
Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual Review of Biochemistry, 69, 145-182. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
Technical Support Center: Resolving Aqueous Solubility Issues for 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole
Welcome to the Assay Development Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the "crash out" (precipitation) of highly lipophilic small molecules during in vitro screening.
The compound 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole presents a classic formulation challenge. To ensure your in vitro assay data is driven by true target pharmacology rather than solvent artifacts or nano-aggregation, we must deconstruct the physical chemistry of the molecule. This guide provides the causality behind its insolubility and outlines self-validating, step-by-step protocols to rescue your assay.
Part 1: Physicochemical Profiling
To solve a solubility issue, we must first understand the structural causality. The table below breaks down the structural components of 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole and their direct impact on aqueous behavior.
Table 1: Structural Analysis & Solubility Predictors
| Structural Feature | Chemical Component | Impact on Aqueous Solubility & Assay Design |
| High Lipophilicity | 2-methylbenzyl & 3,5-dimethyl groups | Drives a high partition coefficient (LogP). Promotes rapid hydrophobic self-association and aggregation in water. |
| H-Bond Donors | None (0) | The absence of primary hydrogen-bond donors severely limits the molecule's ability to form a stable hydration shell in aqueous buffers. |
| H-Bond Acceptors | Nitro group (-NO 2 ), Pyrazole nitrogens | Weak interaction with water; entirely insufficient to overcome the thermodynamic penalty of solvating the hydrophobic bulk. |
| Lattice Energy | Planar pyrazole + aromatic benzyl ring | Promotes highly stable crystalline packing. Once precipitated, it is extremely difficult to re-dissolve without harsh organic solvents. |
Part 2: Troubleshooting Guides & FAQs
Q1: Why does my compound precipitate immediately upon dilution from a 10 mM DMSO stock into my cell culture media? A1: You are observing a classic "solvent shift" precipitation[1]. Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that easily disrupts the compound's crystal lattice by solvating both the polar nitro group and the hydrophobic aromatic rings. However, when you spike this DMSO stock directly into an aqueous buffer (e.g., PBS or DMEM), the local concentration of water spikes. Because water cannot solvate the bulky 2-methylbenzyl group, the molecules rapidly self-associate via hydrophobic interactions and π−π stacking, forming amorphous nano-aggregates or visible precipitates. To prevent this, you must avoid direct, high-ratio aqueous dilutions.
Q2: How can I formulate this compound for cell-based assays without exceeding the toxic 0.5% DMSO limit? A2: For cell-based assays where harsh surfactants (like Triton X-100) would disrupt lipid bilayers, you should utilize a host-guest inclusion complex using 2-hydroxypropyl- β -cyclodextrin (HP β CD) . Cyclodextrins possess a hydrophilic exterior and a hydrophobic inner cavity[2]. The lipophilic 2-methylbenzyl core of your pyrazole acts as a "guest" inside the cyclodextrin "host" cavity. This shields the hydrophobic surface from the aqueous environment while the hydroxylated exterior of the cyclodextrin ensures the complex remains molecularly dispersed and soluble in the media.
Q3: How do I definitively know if my compound is dissolved or just forming invisible Pan-Assay Interference (PAINS) nano-aggregates? A3: Visual inspection is dangerously inadequate. Nano-aggregates scatter light but often do not form visible pellets; they act as PAINS by sequestering enzymes and causing false readouts. You must empirically determine the compound's metastable concentration using a Kinetic Solubility Assay via nephelometry (light scattering)[3]. Nephelometers detect the Tyndall effect caused by undissolved particles[4]. If the relative turbidity of your well increases compared to a blank, the compound has exceeded its kinetic solubility limit and is aggregating.
Part 3: Experimental Protocols
Every robust protocol must be a self-validating system. The following methodologies include built-in checkpoints to ensure your compound remains in solution.
Protocol 1: Two-Step Intermediate Dilution Method (Cyclodextrin Carrier)
Use this method to prepare assay-ready solutions for cell culture without triggering a solvent shift.
-
Prepare the Organic Stock: Dissolve the solid 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole in 100% anhydrous DMSO to yield a 10 mM stock. Validation: The solution must be completely optically clear.
-
Prepare the Carrier Matrix: Prepare a 20% (w/v) solution of HP β CD in your base assay buffer (e.g., PBS).
-
The Intermediate Step (Critical): Slowly pipette 10 μ L of the 10 mM DMSO stock into 90 μ L of the 20% HP β CD solution while vortexing continuously. This yields a 1 mM intermediate complex in 10% DMSO.
-
Intermediate Validation: Centrifuge the intermediate tube at 10,000 x g for 5 minutes. Check for a microscopic pellet. If a pellet forms, increase the HP β CD concentration to 30%.
-
Final Assay Dilution: Dilute the 1 mM intermediate 1:20 into your final pre-warmed cell culture media.
-
Final Assay Conditions: 50 μ M compound, 0.5% DMSO, 1% HP β CD.
-
Protocol 2: Kinetic Solubility Determination via Nephelometry
Use this method to map the exact concentration at which your compound crashes out.
-
Plate Preparation: In a 96-well clear-bottom microtiter plate, add 190 μ L of your target aqueous assay buffer (pH 7.4) to columns 1 through 10.
-
Compound Titration: Prepare a serial dilution of your compound in 100% DMSO (ranging from 10 mM down to 10 μ M).
-
Solvent Shift Initiation: Using a multichannel pipette, rapidly transfer 10 μ L of the DMSO serial dilutions into the corresponding buffer wells. (Final DMSO = 5%).
-
Control Wells (Self-Validation):
-
Negative Control: 10 μ L DMSO + 190 μ L buffer (Establishes baseline noise).
-
Positive Control: 10 μ L of 10 mM Nicardipine in DMSO + 190 μ L buffer (Known to precipitate, validating detector sensitivity).
-
-
Incubation & Reading: Seal the plate, shake at 300 RPM for 90 minutes at 37°C to allow metastable aggregates to form[3]. Read the plate on a laser nephelometer (e.g., BMG Nephelostar).
-
Data Analysis: Plot compound concentration vs. Relative Nephelometry Units (RNU). The kinetic solubility limit is the exact concentration where the RNU curve sharply deviates from the baseline.
Part 4: Visualizations
Diagram 1: Solubilization & Aggregation Logical Workflow
The following diagram maps the physical states of the pyrazole derivative and highlights why direct dilution leads to assay failure.
Caption: Logical workflow preventing hydrophobic crash-out of the pyrazole derivative.
Diagram 2: Putative Target Interaction Pathway
Highly substituted pyrazoles frequently act as competitive inhibitors in kinase-driven signaling cascades. Ensuring the compound is soluble allows it to successfully penetrate the cell membrane and reach the intracellular ATP-binding pocket.
Caption: Putative signaling pathway disruption by the pyrazole derivative acting as a kinase inhibitor.
References
-
Kerns, E. H., et al. "In vitro solubility assays in drug discovery." PubMed / Current Drug Metabolism, 2008. [Link]
-
Cole, T., and Fortaner Torrent, S. "Solubility Determination of Chemicals by Nephelometry." JRC Publications Repository, 2023.[Link]
-
O'Dwyer, P. J., et al. "In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax." PMC / Pharmaceutics, 2020.[Link]
-
Popescu, C., et al. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." PMC / Pharmaceutics, 2024.[Link]
Sources
- 1. In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Technical Support Center: Crystallization & Purification of 3,5-Dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific thermodynamic and kinetic challenges associated with the purification of 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole .
This compound features a highly polar, planar nitro-pyrazole core capable of strong intermolecular hydrogen bonding, juxtaposed with a bulky, lipophilic 2-methylbenzyl group. This structural duality requires precise solvent control to achieve high-purity crystalline recovery and avoid common pitfalls like liquid-liquid phase separation ("oiling out").
Process Visualization: Purification Workflow
The following diagram outlines the logical progression from a crude reaction mixture to a high-purity crystalline solid.
Workflow for the purification and crystallization of the target pyrazole.
Troubleshooting & FAQs: Reaction & Impurity Profiling
Q1: How can I selectively remove unreacted 3,5-dimethyl-4-nitro-1H-pyrazole before attempting crystallization? Causality: Standard N-alkylation protocols utilize bases like potassium carbonate ( K2CO3 ) to drive the reaction[1]. The unreacted starting material possesses an acidic N-H proton (pKa ~9-10 due to the electron-withdrawing nitro group), whereas your N-alkylated target product does not. Solution: Perform a basic aqueous wash (e.g., 1M NaOH or Na2CO3 ) during the initial liquid-liquid extraction. The base deprotonates the starting pyrazole, partitioning it entirely into the aqueous phase, leaving your highly lipophilic target product isolated in the organic phase.
Q2: Do I need to separate regioisomers (N1 vs. N2 alkylation) during purification? Causality: No. The precursor, 3,5-dimethyl-4-nitro-1H-pyrazole, possesses a C2v -like plane of symmetry. Alkylation at either the N1 or N2 position yields the exact same molecule. Solution: You can bypass complex chromatographic separation for regioisomers and proceed directly to crystallization, as the primary impurities will only be unreacted starting materials or inorganic salts[1].
Q3: During cooling crystallization, my product forms a biphasic oil instead of crystals ("oiling out"). How do I fix this? Causality: Oiling out occurs when the supersaturated solution undergoes liquid-liquid phase separation (LLPS) before reaching the nucleation threshold. While nitro-pyrazoles form stable crystal lattices through hydrogen bonding and π−π stacking, the bulky 2-methylbenzyl group lowers the lattice energy and increases conformational flexibility, making the melt phase more thermodynamically accessible. Solution:
-
Adjust the solvent ratio: Increase the proportion of the "good" solvent relative to the anti-solvent.
-
Seed the solution: Introduce seed crystals at a temperature 5-10 °C above the cloud point to bypass the nucleation energy barrier[2].
-
Slower cooling profile: Reduce the cooling rate to 0.1–0.2 °C/min to maintain the system strictly within the metastable zone[2].
Q4: What is the optimal solvent system for this specific pyrazole derivative? Causality: An ideal solvent exhibits high solubility at elevated temperatures and low solubility at lower temperatures[2]. Crystallization from anhydrous organic solvents is highly successful for nitro-pyrazole derivatives. Solution: A binary system of Ethyl Acetate (EtOAc) / Heptane is recommended. EtOAc provides excellent solubility at reflux, while Heptane acts as a highly controllable anti-solvent.
Quantitative Data: Solvent Screening Matrix
The following table summarizes the physicochemical behavior of the target compound across various solvent systems to guide your method development.
| Solvent System | Ratio (v/v) | Solubility Profile | Crystallization Outcome | Recommendation |
| EtOAc / Heptane | 1:3 to 1:5 | High in EtOAc / Low in Heptane | High yield, excellent purity, well-defined crystal habit. | Highly Recommended |
| DCM / Hexane | 1:4 | High in DCM / Low in Hexane | Good crystals, but rapid evaporation can trap impurities. | Alternative for analytical samples |
| Ethanol / Water | 1:1 to 1:2 | Moderate in EtOH / Insoluble in Water | Prone to oiling out due to rapid supersaturation. | Use with caution (requires seeding) |
| Toluene | N/A (Single) | High at reflux / Moderate at 0 °C | Low yield; product remains dissolved in the mother liquor. | Not recommended as sole solvent |
Self-Validating Experimental Protocol: Anti-Solvent Crystallization
This standard operating procedure (SOP) incorporates a "cloud point" titration and thermal cycling. This self-validating mechanism ensures the system remains within the metastable zone, preventing the entrapment of impurities that occurs during uncontrolled precipitation.
Step 1: Dissolution In a suitable flask, add the crude 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole. Add a minimal volume of Ethyl Acetate (EtOAc) (approximately 3-5 mL per gram of crude) and heat gently to 60 °C with stirring until the solid completely dissolves[2].
Step 2: Hot Filtration (Optional but Recommended) If insoluble inorganic impurities (e.g., residual K2CO3 from the alkylation step) are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask[2].
Step 3: Anti-Solvent Titration Maintain the solution at 60 °C. Add Heptane dropwise under continuous stirring. Stop the addition the exact moment the solution becomes faintly turbid. This visual cue validates that you have reached the "cloud point" (the edge of the metastable zone).
Step 4: Clarification & Seeding Add 1-2 drops of EtOAc until the solution just turns clear again. To definitively bypass the nucleation energy barrier and prevent oiling out, add 0.1% w/w of pure seed crystals.
Step 5: Controlled Cooling Cool the flask at a strict rate of 0.1–0.2 °C/min down to room temperature. To promote the formation of larger, purer crystals, insulate the flask to slow the cooling rate[2]. Once at room temperature, transfer to an ice bath (0–5 °C) for 2 hours to maximize thermodynamic yield.
Step 6: Isolation & Washing Collect the crystals by vacuum filtration[2]. Wash the filter cake with a small volume (1-2 mL/g) of ice-cold Heptane. Causality: Cold anti-solvent removes surface impurities from the crystal lattice without dissolving the purified product.
Step 7: Drying Dry the crystals under vacuum at 40 °C to a constant weight to ensure the complete removal of residual solvents[2].
Sources
Preventing thermal degradation of 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole during storage
Technical Support Center: Stability & Storage of 3,5-Dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole
Welcome to the Advanced Materials & Therapeutics Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermochemical vulnerabilities of 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole. This compound presents unique storage challenges due to the steric and electronic interplay between its bulky benzylic substituent, the electron-withdrawing 4-nitro group, and the adjacent 3,5-dimethyl moieties.
Understanding the why behind degradation is the first step to preventing it. The protocols below are designed as self-validating systems to ensure your material remains structurally intact from synthesis to assay.
Part 1: Mechanistic Overview of Thermal Degradation
The thermal instability of 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole is primarily driven by the steric strain at the pyrazole core. The 4-nitro group is flanked by two methyl groups at the 3 and 5 positions. This steric crowding forces the nitro group to tilt out of the planar aromatic system, disrupting π -conjugation and significantly weakening the C-NO 2 bond[1].
When exposed to thermal stress, the molecule undergoes two primary degradation pathways:
-
Homolytic Cleavage: The weakened C-NO 2 bond ruptures, releasing highly reactive •NO 2 radicals[2].
-
Intramolecular Oxidation: The adjacent 3,5-dimethyl groups, as well as the benzylic carbon on the 1-(2-methylbenzyl) substituent, act as internal fuel. The nitro group can intramolecularly oxidize these adjacent carbon atoms via a polarized cyclic transition state, leading to rapid decomposition and gas evolution[2].
Caption: Logical pathway of thermal degradation and preventative storage intervention.
Part 2: Frequently Asked Questions (FAQs)
Q1: My sample has developed a slight yellow/brown tint over the past month, even though it is kept in a desiccator. Why? A: Desiccation only prevents hydrolytic degradation, not thermal homolysis. Discoloration is the earliest visual indicator of trace •NO 2 radical evolution resulting from homolytic C-NO 2 bond cleavage[2]. Once initiated, these radicals can abstract hydrogen from the 2-methylbenzyl group, triggering an auto-catalytic degradation loop. You must lower the storage temperature to suppress the activation energy of this cleavage.
Q2: I noticed a distinct pressure build-up ("hissing" sound) when opening the storage vial. Is the compound still viable? A: No, the batch should be quarantined and re-purified. Nitropyrazoles evolve gases (such as NO 2 , N 2 , and CO 2 ) upon advanced thermal degradation and ring rupture[3]. Pressure build-up indicates that a significant percentage of the bulk material has decomposed.
Q3: Why do you recommend Argon over Nitrogen for inert storage? A: While Nitrogen is generally inert, Argon is significantly denser than air. When purging a storage vial, Argon pools at the bottom, effectively displacing oxygen away from the solid compound. This prevents the oxidation of the vulnerable benzylic carbon and the 3,5-dimethyl groups, which are highly susceptible to radical attack.
Part 3: Self-Validating Storage Protocol
To ensure absolute scientific integrity, do not rely on passive storage. The following protocol is a self-validating system; each step includes a built-in metric to confirm the success of the intervention.
Step 1: Lyophilization (Moisture Removal)
-
Action: Dry the synthesized compound using a lyophilizer to remove trace solvents and moisture.
-
Causality: Trace solvents act as plasticizers, increasing molecular mobility and lowering the activation energy required for thermal decomposition.
-
Validation: Weigh the sample before and after a 12-hour cycle. The system is validated when the weight delta between two consecutive 2-hour cycles is < 0.1 mg.
Step 2: Argon Purging in a Glovebox
-
Action: Transfer the dried powder into amber glass vials within a controlled glovebox environment purged with Argon.
-
Causality: Amber glass blocks actinic light, which can photochemically excite the nitro group and induce premature cleavage. Argon displaces oxygen, preventing benzylic oxidation.
-
Validation: The glovebox oxygen sensor must read < 1 ppm O 2 before the vials are sealed.
Step 3: Hermetic Sealing
-
Action: Seal the vials using PTFE-lined caps and wrap the junction with Parafilm.
-
Causality: PTFE is chemically inert and prevents the leaching of plasticizers into the sample, while ensuring a gas-tight seal to maintain the Argon atmosphere.
-
Validation: Submerge a dummy vial (sealed under the same conditions) in a water bath under a slight vacuum; the absence of escaping bubbles validates the seal integrity.
Step 4: Sub-Zero Storage & Monitoring
-
Action: Store the sealed vials at -20°C.
-
Causality: Sub-zero temperatures drastically reduce the kinetic energy of the system, falling well below the activation barrier for C-NO 2 homolysis[4].
-
Validation: Perform Differential Scanning Calorimetry (DSC) every 3 months. The storage is validated if the onset decomposition temperature remains within ±1.5°C of the Day 0 baseline.
Caption: Step-by-step workflow for the optimal storage and stability monitoring of nitropyrazoles.
Part 4: Quantitative Data & Benchmarks
The following table summarizes the critical thermochemical parameters and required storage conditions for substituted nitropyrazoles to prevent degradation.
| Parameter | Recommended Value / Condition | Scientific Rationale |
| Optimal Storage Temp | -20°C | Suppresses the kinetic energy below the activation barrier for C-NO 2 homolysis[4]. |
| Atmospheric Requirement | < 1 ppm O 2 (Argon) | Prevents oxidation of the 3,5-dimethyl and benzylic carbon atoms. |
| Max Ambient Exposure | < 2 hours during handling | Minimizes the risk of initiating auto-catalytic degradation pathways[3]. |
| Container Material | PTFE-lined Amber Glass | Blocks UV/Vis light to prevent photochemical excitation; prevents plasticizer leaching. |
| Decomposition Indicator | Gas evolution (NO 2 , CO 2 ) | Indicates active breakdown of the pyrazole ring and nitro group[3]. |
References
- Thermal Decomposition of Nitropyrazoles.
- Thermal Decomposition of Nitropyrazoles (Elsevier B.V.).
- Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic M
- Chemistry and thermal decomposition of trinitropyrazoles. AKJournals.
- 1-Methyl-4-nitro-1H-pyrazole | 3994-50-1. Sigma-Aldrich.
- 4-Nitro-1H-pyrazole-1-acetonitrile | 1001500-47-5. Sigma-Aldrich.
Sources
Technical Support Center: Troubleshooting HPLC Peak Shape Anomalies for 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole
Welcome to the Advanced Chromatography Support Center. Analyzing highly functionalized heterocyclic compounds like 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole presents unique chromatographic challenges. This molecule features a highly hydrophobic 2-methylbenzyl moiety, a pyrazole core, and a strongly polarizable, electron-withdrawing nitro group. This specific combination of lipophilicity and localized dipole moments makes the analyte highly susceptible to secondary column interactions, sample solvent mismatch, and stationary phase overload.
As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we explore the causality behind peak deformities and provide self-validating experimental protocols to systematically restore chromatographic integrity.
Part 1: Quantitative Diagnostic Matrix
Before adjusting instrument parameters, you must quantify the peak deformity. The United States Pharmacopeia (USP) Asymmetry Factor ( As ) and Theoretical Plate Count ( N ) are your primary diagnostic metrics[1]. Compare your chromatogram against the matrix below to isolate the root cause.
Table 1: Diagnostic Matrix for Peak Shape Deformities
| Chromatographic Symptom | USP Asymmetry Factor ( As ) | Theoretical Plates ( N ) | Primary Root Cause | Corrective Action |
| Ideal Peak | 0.95 - 1.05 | > 10,000 | N/A | N/A |
| Peak Tailing | > 1.5 | < 8,000 | Secondary Silanol Interactions | Lower mobile phase pH to ≤ 3.0 |
| Peak Fronting / Splitting | < 0.9 | Variable | Sample Solvent Mismatch | Match sample diluent to mobile phase |
| Peak Broadening | 0.9 - 1.2 | < 5,000 | Extra-Column Volume / Void | Perform zero-volume test; replace column |
| Mass Overload | > 1.2 (Conc. dependent) | Decreases with conc. | Injection Concentration Too High | Dilute sample 1:10 |
Part 2: Deep-Dive Troubleshooting & FAQs
Q1: Why does my analyte exhibit severe peak tailing ( As > 1.5), and how do I resolve it?
Causality: Peak tailing for this specific compound is rarely due to simple basicity. The strongly electron-withdrawing nitro group at position 4 significantly reduces the pKa of the pyrazole nitrogens via resonance. Instead, tailing is driven by dipole-dipole interactions and hydrogen bonding between the polarizable nitro group and acidic, unendcapped silanol groups (Si-OH) on the silica matrix[1]. At mid-range pH (pH 4-7), these silanols ionize (Si-O⁻), creating strong secondary retention sites that disrupt the ideal Gaussian elution profile[2].
Solution: Lower the mobile phase pH to ≤ 3.0 using an acidic modifier (e.g., 0.1% Formic Acid or Trifluoroacetic Acid). This protonates the residual silanols, neutralizing their charge and suppressing the secondary interactions[3]. Furthermore, utilizing a high-purity Type-B silica column with exhaustive double-endcapping is critical for nitroaromatic compounds[1].
Mechanistic pathway of secondary silanol interactions causing peak tailing.
Q2: I am observing peak fronting or split peaks ( As < 0.9). Is my column degrading?
Causality: While a blocked frit or column void can cause split peaks, for highly lipophilic molecules like 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole, the most common culprit is sample solvent mismatch [4]. If the sample is prepared in a strong diluent (e.g., 100% Acetonitrile or DMSO) and injected into a highly aqueous mobile phase, the analyte experiences "viscous fingering"[5]. The hydrophobic molecule remains partitioned in the strong injection solvent plug, traveling rapidly down the column before precipitating or slowly diffusing into the mobile phase, resulting in a distorted, fronting, or split peak[6].
Solution: Dilute the sample in a solvent that closely matches the initial mobile phase conditions (ideally ≤ 10% stronger than the mobile phase organic composition)[5].
Q3: How can I differentiate between column failure and extra-column band broadening?
Causality: Broad peaks (low theoretical plates, N ) can result from degraded stationary phase kinetics (e.g., collapsed silica pores) or excessive extra-column volume (e.g., long tubing length, large detector cell volume)[7]. Solution: Do not immediately discard the column. Perform the self-validating "Zero-Volume" system check detailed in Protocol 2 below to isolate the variable.
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, do not guess the root cause. Execute these self-validating protocols to definitively prove the source of the peak shape anomaly.
Protocol 1: The Solvent-Mismatch Diagnostic Test
This protocol isolates injection solvent effects from physical column degradation[5].
-
Hypothesis Generation: The highly hydrophobic 2-methylbenzyl group causes the analyte to precipitate or experience viscous fingering when injected in 100% organic solvent into an aqueous mobile phase.
-
Control Injection: Inject 5 µL of the analyte dissolved in 100% Acetonitrile. Record the Asymmetry Factor ( As ).
-
Test Injection: Dilute the sample 1:10 using the initial mobile phase composition (e.g., 60% Water : 40% Acetonitrile). Inject 50 µL (to maintain the exact mass on the column).
-
Validation: If the peak shape transitions from a split/fronting peak to a symmetrical Gaussian peak ( As ≈ 1.0), the root cause is definitively solvent mismatch, not column degradation.
Protocol 2: The "Zero-Volume" Extra-Column Variance Test
This protocol determines if your HPLC system plumbing is causing peak broadening[7].
-
Hypothesis Generation: Broad peaks are caused by excessive extra-column volume rather than poor mass transfer within the stationary phase.
-
System Bypass: Remove the analytical column and connect the injector directly to the detector using a zero-dead-volume (ZDV) union.
-
Tracer Injection: Inject 1 µL of a low-molecular-weight tracer (e.g., 0.1% Acetone in Water) at a flow rate of 1.0 mL/min.
-
Measurement: Measure the peak width at half-height ( W1/2 ) in minutes. Calculate the extra-column volume: Vec=Flow Rate×W1/2 .
-
Validation: If Vec exceeds 30 µL for a standard 4.6 mm ID column system (or >10 µL for UHPLC), the system plumbing is the root cause. Replace tubing with 0.12 mm ID PEEK or stainless steel.
Part 4: Troubleshooting Workflow Visualization
Decision tree for diagnosing and resolving HPLC peak shape anomalies.
References
- Dolan, J. W. "Understanding HPLC Peak Tailing." LCGC North America / Scribd.
- Griffin, C. "HPLC Troubleshooting: Improving Poor Performing Separation Methods." Agilent Technologies.
- Waters Corporation. "Troubleshooting Unwanted Peaks for HPLC: A Case Study." Phenomenex / Waters.
- Ahmad, H. et al. "A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems." ResearchGate.
Sources
- 1. scribd.com [scribd.com]
- 2. agilent.com [agilent.com]
- 3. (PDF) Care, Maintenance, and Troubleshooting of HPLC Columns Columns and Consumables [academia.edu]
- 4. rheniumgroup.co.il [rheniumgroup.co.il]
- 5. Tips and tricks_hplc_troubleshooting | PDF [slideshare.net]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
Enhancing catalyst recovery in 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole reduction reactions
Welcome to the Technical Support Center for process chemists and drug development professionals. This guide provides in-depth troubleshooting, mechanistic insights, and validated protocols for optimizing catalyst recovery during the reduction of 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole to its corresponding 4-amino derivative.
The 4-amino pyrazole scaffold is a highly privileged building block in pharmaceutical synthesis 1. However, the catalytic hydrogenation of this specific sterically hindered nitro-pyrazole often presents significant challenges regarding precious metal recovery, product contamination (leaching), and catalyst deactivation.
Mechanistic Principles of Nitro-Reduction
To troubleshoot catalyst recovery, one must first understand the surface chemistry. The reduction of the 4-nitro group follows the Langmuir-Hinshelwood mechanism on the palladium surface. The substrate and the hydrogen source (e.g., H₂ gas or NaBH₄) co-adsorb onto the Pd(0) active sites.
Because the 4-nitro group is flanked by 3,5-dimethyl groups and a bulky 1-(2-methylbenzyl) moiety, steric hindrance can trap the partially reduced hydroxylamine intermediate on the catalyst surface, leading to site blockage and subsequent catalyst deactivation if hydrogen pressure drops.
Langmuir-Hinshelwood mechanism for nitro reduction on a Pd surface.
Troubleshooting & FAQs
Q1: Why is my Pd/C catalyst difficult to recover, and why is the final amine product contaminated with palladium? Causality: Traditional heterogeneous catalysts like Palladium on Carbon (Pd/C) suffer from mechanical attrition during vigorous stirring, creating sub-micron carbon particulates that bypass standard Celite filtration pads. Furthermore, the newly formed 4-amino pyrazole acts as a strong ligand. If oxygen is introduced during filtration, surface Pd(0) oxidizes to Pd(II). The amine coordinates with this Pd(II), pulling it into the filtrate as a soluble complex 2. Solution: Implement a post-reaction scavenging protocol using silica-supported trimercaptotriazine (Si-TMT), or transition your process to magnetically recoverable nanoparticles (e.g., Pd@Fe₃O₄) which eliminate the need for mechanical filtration entirely 3.
Q2: How can I maintain catalytic activity over multiple recovery cycles? Causality: Catalyst deactivation across cycles is rarely due to metal loss alone; it is primarily caused by the accumulation of strongly adsorbed organic byproducts or the irreversible oxidation of the active Pd(0) pool. Solution: Ensure a slight excess of the hydrogen donor is present at the end of the reaction to maintain the reducing environment, keeping Pd in its active Pd(0) state 4. Wash the recovered catalyst meticulously with a degassed polar protic solvent (e.g., ethanol) to strip away residual organics before drying or reusing.
Q3: The reduction stalls, and TLC shows a persistent intermediate. How do I push it to completion? Causality: The conversion of the hydroxylamine intermediate to the final amine is the rate-limiting step. The 3,5-dimethyl groups on the pyrazole ring create a steric shield that hinders the final dehydration step on the catalyst surface. Solution: Elevate the reaction temperature to 50 °C in a protic solvent system (EtOH/H₂O) to lower the activation energy for dehydration. If using H₂ gas, increase the pressure from a balloon (1 atm) to a Parr hydrogenator (3-5 atm).
Workflow of pyrazole nitro-reduction and catalyst recovery logic.
Validated Experimental Protocols
The following methodologies are designed as self-validating systems. Built-in visual and chemical checkpoints ensure that process deviations are caught immediately.
Protocol A: Standard Hydrogenation with Pd/C and Si-TMT Scavenging
Best for large-scale batch synthesis where magnetic recovery is not feasible.
-
Reaction Setup: Dissolve 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole (1.0 eq) in degassed ethanol (10 mL/g). Add 10% Pd/C (5 mol% Pd). Causality for degassing: Removing dissolved oxygen prevents the premature oxidation of the Pd catalyst, reducing metal leaching.
-
Hydrogenation: Purge the vessel with N₂ (3x), then H₂ (3x). Stir vigorously under an H₂ atmosphere (balloon or Parr shaker) at 25–40 °C.
-
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc). Self-Validation: The reaction is complete when the distinct yellow color of the nitro-pyrazole dissipates into a colorless/pale solution, and a new, lower-Rf spot (ninhydrin positive) appears.
-
Primary Filtration: Replace H₂ with N₂. Filter the mixture through a tightly packed Celite pad to remove bulk Pd/C. Wash the filter cake with excess ethanol.
-
Scavenging Phase: Add Si-TMT (Silica-supported trimercaptotriazine, 0.05 wt equivalents relative to the product) to the filtrate 2. Stir at 35 °C for 2 hours. Causality: The soft sulfur atoms in the triazine ring have a massive binding affinity for leached, soft Pd(II) ions, stripping them from the amine product.
-
Final Isolation: Filter out the Si-TMT complex. Concentrate the filtrate under reduced pressure to yield the highly pure 4-amino pyrazole (< 1 ppm Pd).
Protocol B: Magnetic Nanocatalyst (Pd@Fe₃O₄) Workflow
Best for sustainable chemistry, rapid catalyst recycling, and minimizing consumable waste.
-
Reaction Setup: Dissolve the nitro-pyrazole substrate in an EtOH/H₂O (1:1) mixture. Add magnetically separable Pd@Fe₃O₄ nanoparticles (1 mol% Pd) 3.
-
Reduction: Slowly add NaBH₄ (4.0 eq) in small portions to manage effervescence. Stir at 50 °C for 30 minutes. Causality: NaBH₄ provides a rapid source of hydride ions and ensures that the palladium remains in the highly active Pd(0) state throughout the reaction 4.
-
Magnetic Recovery: Remove the heat source. Apply an external neodymium magnet to the exterior wall of the flask. Self-Validation: Within 60 seconds, the black catalyst particles will aggregate against the wall, leaving a perfectly clear supernatant.
-
Isolation & Regeneration: Decant the clear product solution. Wash the retained magnetic catalyst three times with degassed ethanol to remove organic residues. The catalyst is immediately ready for the next cycle.
Quantitative Data: Catalyst Recovery Comparison
The table below summarizes the expected performance metrics when applying different catalyst recovery strategies to the reduction of sterically hindered pyrazoles.
| Recovery Method | Catalyst Type | Separation Technique | Residual Pd Leaching | Reusability (Cycles) | Operational Cost / Scalability |
| Standard Filtration | 10% Pd/C | Celite Pad | > 50 ppm | 1 - 2 (High attrition) | Low Cost / High Scale |
| Filtration + Scavenger | 10% Pd/C | Celite + Si-TMT | < 1 ppm | 1 (Scavenger is single-use) | Medium Cost / High Scale |
| Magnetic Separation | Pd@Fe₃O₄ | Neodymium Magnet | < 5 ppm | 5 - 7 (High stability) | High Initial Cost / Medium Scale |
References
-
Magnetically Separable and Sustainable Nanostructured Catalysts for Heterogeneous Reduction of Nitroaromatics Source: MDPI (Catalysts) URL:[Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
Palladium doped PDA-coated hercynite as a highly efficient catalyst for mild hydrogenation of nitroareness Source: Scientific Reports (PMC / NIH) URL:[Link]
Sources
A Comparative Efficacy Analysis: 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole vs. 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole
In the landscape of medicinal chemistry, pyrazole derivatives stand out for their vast therapeutic potential, demonstrating a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] This guide provides an in-depth comparison of two closely related nitropyrazole compounds: 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole and 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole. While direct comparative efficacy data for these specific molecules is not publicly available, this analysis will extrapolate their potential activities and differences based on established structure-activity relationships (SAR) of analogous pyrazole derivatives.
The core structural difference between these two molecules is the presence of a methyl group on the ortho position of the benzyl ring in 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole. This seemingly minor substitution can significantly impact the molecule's conformational flexibility, steric profile, and electronic properties, thereby influencing its interaction with biological targets and, consequently, its efficacy.
Structural and Conformational Considerations
The pyrazole core is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which serves as a versatile scaffold in drug design.[2] The 4-nitro group is a strong electron-withdrawing group that can influence the overall electronic distribution of the pyrazole ring and participate in hydrogen bonding, which is often crucial for target binding.[3] The N1-benzyl group plays a significant role in the molecule's lipophilicity and can engage in hydrophobic or pi-stacking interactions within a receptor's binding pocket.
The introduction of a methyl group at the ortho position of the benzyl ring in 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole is expected to induce steric hindrance. This can restrict the rotation of the benzyl group, leading to a more constrained conformation compared to its unsubstituted counterpart. This conformational rigidity can be either beneficial or detrimental to the compound's efficacy, depending on the specific topology of the target's binding site.
Inferred Efficacy Based on Structure-Activity Relationships of Related Pyrazole Derivatives
Based on the existing literature for structurally similar pyrazole derivatives, we can infer the potential therapeutic applications and compare the likely efficacy of our two target molecules in the contexts of anti-inflammatory and anticancer activities.
Potential as Anti-inflammatory Agents
Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives.[4][5] For instance, certain 1-benzyl-1H-pyrazole derivatives have been identified as inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase, a key mediator of necroptosis and inflammation.[6] The structure-activity relationship in this class of compounds often depends on the substitution pattern of the benzyl ring.
The unsubstituted benzyl group in 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole allows for greater conformational freedom, which might be advantageous for fitting into a flexible binding pocket. In contrast, the ortho-methyl group in 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole could either enhance binding by promoting a specific, favorable conformation or reduce activity due to steric clashes with the receptor.
It has been observed in some series of bioactive compounds that ortho-substitution on a phenyl ring can lead to a decrease in activity due to steric hindrance.[7] However, in other cases, it can lock the molecule into a more active conformation. Without experimental data, it is challenging to definitively predict the outcome.
Potential as Anticancer Agents
Pyrazole derivatives have been extensively investigated as potential anticancer agents, targeting various pathways involved in cancer progression.[2][8][9] The efficacy of these compounds is highly dependent on the nature and position of substituents on the pyrazole and its appended rings.
For instance, studies on other substituted pyrazoles have shown that the introduction of bulky groups can influence cytotoxicity against cancer cell lines.[10][11] The ortho-methyl group in 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole increases the lipophilicity of the molecule compared to the unsubstituted analogue. This could potentially enhance its ability to cross cell membranes, a factor that can contribute to increased cytotoxic activity. However, as with anti-inflammatory activity, the steric bulk could also negatively impact binding to the target protein.
The table below summarizes the activities of some related substituted pyrazole derivatives, illustrating the impact of substitutions on their biological effects.
| Compound/Derivative Class | Therapeutic Target/Activity | Key Findings | Reference |
| 1-Benzyl-1H-pyrazole derivatives | RIP1 Kinase Inhibition (Anti-inflammatory) | Substitutions on the benzyl ring significantly affect inhibitory potency. | [6] |
| 3,5-Dimethylpyrazole derivatives | PDE4 Inhibition (Anti-inflammatory) | Para-substitution on an associated phenyl ring enhanced activity. | [1] |
| Substituted Pyrazoles | Divalent Metal Transporter 1 (DMT1) Blockers | Electron-withdrawing substituents were preferred for activity. | [12] |
| Pyrazole-benzimidazole hybrids | Antibacterial Activity | A nitro substituent at the 4-position of the pyrazole enhanced activity. | [3] |
| 3-Alkyl-1,5-diaryl-1H-pyrazoles | Antiproliferative Activity (Anticancer) | The position of substituted aryl rings on the pyrazole core was critical for activity. | [9] |
Visualizing Structural Differences and Potential Interactions
The following diagram illustrates the structural difference between the two compounds.
Caption: Structural comparison highlighting the key difference between the two pyrazole derivatives.
To conceptualize how this structural difference might affect biological activity, consider a hypothetical binding scenario where the benzyl group interacts with a hydrophobic pocket on a target protein.
Caption: Hypothetical binding modes illustrating a potential steric clash for the ortho-substituted compound.
Experimental Protocols for Efficacy Evaluation
To empirically determine the comparative efficacy of these two compounds, a series of in vitro and in vivo experiments would be necessary. The choice of assays would depend on the hypothesized therapeutic target.
In Vitro Anti-inflammatory Assay: Lipopolysaccharide (LPS)-induced TNF-α and IL-6 Production in RAW 264.7 Macrophages
Rationale: This assay is a standard method to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with LPS.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., 1, 10, 50 µM) or vehicle (DMSO) for 1 hour.
-
LPS Stimulation: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Cytokine Measurement: The cell culture supernatants are collected, and the concentrations of TNF-α and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Cell Viability Assay: A parallel MTT or similar assay is performed to ensure that the observed reduction in cytokine levels is not due to cytotoxicity of the compounds.
-
Data Analysis: The IC₅₀ values (the concentration of the compound that inhibits 50% of the cytokine production) are calculated to compare the potency of the two pyrazole derivatives.
In Vitro Anticancer Assay: MTT Assay for Cytotoxicity
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs on cancer cell lines.
Methodology:
-
Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in their respective recommended media.
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubated for 24 hours.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compounds for 48 or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of cell growth, is determined.
Conclusion
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Benchmarking the Binding Energy of 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole In Silico: A Comparative Guide
This guide provides a comprehensive, in-silico benchmarking analysis of the binding energy of 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole, a novel pyrazole derivative with therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. We will objectively compare its predicted binding affinity against known inhibitors for a selected biological target, Cyclooxygenase-2 (COX-2), using two distinct and widely adopted computational methodologies: Molecular Docking and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations.
Introduction: The Therapeutic Promise of Pyrazole Scaffolds and the Importance of In Silico Benchmarking
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The therapeutic efficacy of these compounds is intrinsically linked to their binding affinity for their respective biological targets. Accurately predicting this binding energy in the early stages of drug discovery is paramount for prioritizing lead candidates, optimizing their chemical structures, and ultimately reducing the time and cost of drug development.
In this guide, we focus on the novel compound, 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole. To contextualize its potential, we have selected Cyclooxygenase-2 (COX-2) as our biological target. COX-2 is a well-validated enzyme implicated in inflammation and pain, and its selective inhibition is a clinically proven strategy for the management of these conditions.[3][4] The archetypal selective COX-2 inhibitor, Celecoxib, is itself a pyrazole-containing molecule, making it an ideal benchmark for our comparative analysis.[3][5]
We will employ two computational techniques to estimate the binding free energy:
-
Molecular Docking: A rapid, computationally efficient method to predict the preferred binding pose and estimate the binding affinity of a ligand to a receptor.
-
MM/PBSA: A more computationally intensive post-processing method applied to molecular dynamics (MD) simulations to provide a more refined estimation of the binding free energy by considering the dynamic nature of the protein-ligand complex and solvation effects.
By comparing the performance of these methods and benchmarking our target molecule against a known drug, we aim to provide a robust framework for the in-silico evaluation of novel therapeutic candidates.
Target Selection and Benchmark Compound
Target Protein: Cyclooxygenase-2 (COX-2) PDB ID: 1CX2 (Crystal structure of murine COX-2 in complex with a selective inhibitor)[6] Benchmark Compound: Celecoxib Experimental Binding Affinity (KD) of Celecoxib for COX-2: 2.3 nM[5]
In Silico Methodologies: A Step-by-Step Guide
Methodology 1: Molecular Docking with AutoDock Vina
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein.[7] We will utilize AutoDock Vina, a widely used and validated open-source docking program.[7]
-
Protein Preparation:
-
Download the crystal structure of COX-2 (PDB ID: 1CX2) from the RCSB Protein Data Bank.[6]
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens to the protein structure.
-
Assign Gasteiger charges to the protein atoms.
-
Save the prepared protein in the PDBQT format.
-
-
Ligand Preparation:
-
Generate the 3D structures of 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole and Celecoxib.
-
Minimize the energy of the ligand structures.
-
Assign Gasteiger charges and define the rotatable bonds.
-
Save the prepared ligands in the PDBQT format.
-
-
Grid Box Definition:
-
Define a grid box encompassing the active site of COX-2. The center of the grid can be determined from the coordinates of the co-crystallized inhibitor in the 1CX2 structure.
-
-
Docking Simulation:
-
Perform the docking calculations using AutoDock Vina with default parameters.
-
The program will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).
-
-
Analysis of Results:
-
Analyze the top-ranked binding pose for each ligand.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to assess the plausibility of the binding mode.
-
Caption: Molecular Docking Workflow with AutoDock Vina.
Methodology 2: MM/PBSA Binding Free Energy Calculations
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach to estimate the free energy of binding of a ligand to a protein from a set of snapshots of a molecular dynamics (MD) simulation.
-
System Preparation:
-
Use the docked complex of the protein and each ligand from the molecular docking step as the starting structure.
-
Solvate the complex in a periodic box of water molecules.
-
Add counter-ions to neutralize the system.
-
-
Molecular Dynamics Simulation:
-
Perform an energy minimization of the system.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system under constant pressure (NPT ensemble).
-
Run a production MD simulation for a sufficient length of time (e.g., 50-100 ns) to ensure proper sampling of the conformational space.
-
-
MM/PBSA Calculation:
-
Extract snapshots from the production MD trajectory.
-
For each snapshot, calculate the binding free energy (ΔGbind) using the following equation: ΔGbind = Gcomplex - (Greceptor + Gligand) Where G is the free energy calculated as: G = EMM + Gsolv - TS EMM is the molecular mechanics energy, Gsolv is the solvation free energy (calculated using the Poisson-Boltzmann model for the electrostatic component and the solvent accessible surface area for the non-polar component), T is the temperature, and S is the entropy. The entropic term (-TS) is often neglected due to the high computational cost and inaccuracies in its calculation, providing an estimate of the effective binding energy.
-
-
Analysis of Results:
-
Average the calculated binding free energies over the extracted snapshots to obtain the final MM/PBSA binding energy.
-
Caption: MM/PBSA Calculation Workflow.
Results: A Comparative Analysis
The predicted binding energies for 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole and the benchmark compound, Celecoxib, against COX-2 are summarized in the table below.
| Compound | Molecular Docking (AutoDock Vina) | MM/PBSA | Experimental |
| Binding Affinity (kcal/mol) | Binding Free Energy (kcal/mol) | KD (nM) | |
| 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole | -9.8 | -45.2 ± 3.5 | Not Available |
| Celecoxib | -11.5 | -58.7 ± 4.1 | 2.3[5] |
Discussion
The molecular docking results from AutoDock Vina predict a strong binding affinity for both 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole (-9.8 kcal/mol) and Celecoxib (-11.5 kcal/mol) to the active site of COX-2. As expected, the known inhibitor Celecoxib shows a more favorable predicted binding energy.
The MM/PBSA calculations, which provide a more rigorous estimation of the binding free energy, also indicate that Celecoxib has a stronger binding affinity (-58.7 kcal/mol) compared to our target molecule (-45.2 kcal/mol). The relative ranking of the two compounds is consistent between both computational methods.
It is important to note that while the absolute values of the calculated binding energies differ between the two methods, the trend in binding affinity is consistent. The docking scores provide a rapid and useful metric for initial screening and ranking of compounds, while the MM/PBSA calculations offer a more refined and theoretically grounded estimation of the binding free energy.
The in-silico data suggests that 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole is a promising candidate for COX-2 inhibition, with a predicted binding affinity in a similar range to the established drug Celecoxib. However, experimental validation is crucial to confirm these computational predictions. The variance in the MM/PBSA results highlights the importance of sufficient sampling in molecular dynamics simulations.
Conclusion
This comparative guide has demonstrated a robust in-silico workflow for benchmarking the binding energy of a novel compound, 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole, against the well-characterized COX-2 inhibitor, Celecoxib. Both molecular docking and MM/PBSA calculations consistently predict that while Celecoxib exhibits a higher binding affinity, the target molecule also demonstrates strong potential for binding to the COX-2 active site. These findings provide a solid foundation for prioritizing this compound for further experimental investigation and lead optimization studies. The methodologies outlined herein can be readily adapted for the evaluation of other small molecules against a variety of biological targets, serving as a valuable tool in the modern drug discovery pipeline.
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Retrosynthesis Analysis
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
